What is the chemical structure of 1-(Thiazol-2-yl)propan-1-amine
An In-Depth Technical Guide to 1-(Thiazol-2-yl)propan-1-amine: Synthesis, Characterization, and Therapeutic Potential Abstract This technical guide provides a comprehensive overview of 1-(Thiazol-2-yl)propan-1-amine, a h...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 1-(Thiazol-2-yl)propan-1-amine: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 1-(Thiazol-2-yl)propan-1-amine, a heterocyclic amine featuring the therapeutically significant thiazole scaffold. The thiazole ring is a cornerstone in medicinal chemistry, present in numerous approved drugs and biologically active agents.[1][2][3][4] This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into the molecule's chemical structure, physicochemical properties, and logical synthetic pathways. Furthermore, it contextualizes the compound within the broader landscape of drug discovery by detailing established analytical protocols for its characterization and foundational assays for evaluating its biological activity. The guide emphasizes the causality behind experimental choices, providing a framework for its synthesis and subsequent investigation as a potential lead compound in various therapeutic areas, including oncology and infectious diseases.[5][6]
Part 1: Molecular Profile and Physicochemical Properties
Chemical Structure and Nomenclature
1-(Thiazol-2-yl)propan-1-amine is a primary amine where a propyl group is attached at its first carbon to the second position of a 1,3-thiazole ring. The presence of a chiral center at the first carbon of the propyl chain means the compound can exist as a racemic mixture or as individual enantiomers. The thiazole ring itself is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms, which are critical for its chemical properties and biological interactions.[3][4]
Below is the two-dimensional representation of the molecule's core structure.
A Methodological Guide to the Preclinical Pharmacokinetic and Bioavailability Characterization of 1-(Thiazol-2-yl)propan-1-amine
Abstract This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) characterization of novel chemical entities (NCEs), with a specific focus on 1-(Thiazol-2-yl)propan-1-amine. As sp...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) characterization of novel chemical entities (NCEs), with a specific focus on 1-(Thiazol-2-yl)propan-1-amine. As specific Absorption, Distribution, Metabolism, and Excretion (ADME) data for this compound are not publicly available, this document serves as a methodological roadmap for researchers, scientists, and drug development professionals. It outlines the critical in vitro and in vivo studies required to elucidate the PK profile and determine the oral bioavailability of this and similar thiazole-containing compounds. The guide emphasizes the causal relationships behind experimental choices, adherence to regulatory standards, and robust data analysis, ensuring a scientifically rigorous approach to preclinical drug development.
Introduction: The Imperative for Early Pharmacokinetic Profiling
The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant percentage of candidates failing due to suboptimal pharmacokinetic properties.[1][2] Early and systematic evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is therefore not just a regulatory requirement but a critical strategic component of modern drug discovery.[3][4] This proactive approach allows for the early identification of liabilities such as poor oral absorption or rapid metabolism, guiding medicinal chemistry efforts and reducing the risk of late-stage failures.[1]
This guide focuses on establishing the foundational PK and bioavailability data for 1-(Thiazol-2-yl)propan-1-amine, a novel thiazole-containing compound. The protocols and strategies detailed herein are grounded in established scientific principles and align with guidance from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[5][6]
Foundational In Vitro ADME Characterization
The initial phase of PK profiling involves a suite of in vitro assays designed to predict in vivo behavior in a controlled, high-throughput environment.[1][3][7] These studies require minimal compound and provide essential data to inform the design of subsequent, more resource-intensive in vivo experiments.
Metabolic Stability Assessment
Causality: The primary objective of this assay is to estimate the intrinsic clearance (CLint) of a compound. The liver is the principal site of drug metabolism, and liver microsomes contain a high concentration of key drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[8] By measuring the rate at which the compound is depleted when incubated with liver microsomes, we can predict its metabolic fate in vivo. A compound with high metabolic instability is likely to be rapidly cleared from the body, potentially resulting in a short half-life and low oral bioavailability.
Preparation: Thaw pooled human or rat liver microsomes on ice. Prepare a working solution of 1-(Thiazol-2-yl)propan-1-amine (e.g., 1 µM) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
Pre-incubation: Pre-warm the microsomal solution and the compound solution separately at 37°C for 10 minutes.
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system to the microsomal solution, followed immediately by the addition of the test compound. The final protein concentration should be standardized (e.g., 0.5 mg/mL).
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), aliquots of the reaction mixture are transferred into a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.[8]
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of 1-(Thiazol-2-yl)propan-1-amine at each time point.
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line provides the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Plasma Protein Binding (PPB)
Causality: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its distribution and efficacy.[11] Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its pharmacological target, and be cleared from the body.[12][13] High plasma protein binding can limit tissue penetration and result in a longer plasma half-life.[12]
Apparatus Setup: Utilize a 96-well equilibrium dialysis apparatus containing two chambers separated by a semipermeable membrane (MWCO 12-14 kDa).
Sample Loading: Add plasma (human or rat) spiked with 1-(Thiazol-2-yl)propan-1-amine (e.g., 2 µM) to one chamber (the plasma chamber). Add an equal volume of dialysis buffer (e.g., PBS, pH 7.4) to the other chamber (the buffer chamber).
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for a sufficient period (e.g., 4-6 hours) to allow the unbound compound to diffuse across the membrane and reach equilibrium.
Sampling: After incubation, take equal aliquots from both the plasma and buffer chambers.
Analysis: Determine the concentrations of the compound in both the plasma and buffer samples using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration.
Calculation: Calculate the fraction unbound (fu) and the percentage of plasma protein binding (%PPB).
Cytochrome P450 (CYP) Inhibition Screening
Causality: Assessing a compound's potential to inhibit major CYP isoforms is crucial for predicting drug-drug interactions (DDIs).[15][16] If 1-(Thiazol-2-yl)propan-1-amine inhibits a specific CYP enzyme, it could slow the metabolism of co-administered drugs that are substrates for that enzyme, leading to their accumulation and potential toxicity.[15] Regulatory agencies recommend screening against key isoforms including CYP1A2, 2C9, 2C19, 2D6, and 3A4.[15]
System Preparation: Use human liver microsomes as the enzyme source. Prepare a cocktail of specific probe substrates for each CYP isoform to be tested.
Incubation: In separate wells of a 96-well plate, combine human liver microsomes, the probe substrate cocktail, and 1-(Thiazol-2-yl)propan-1-amine at various concentrations (or a single high concentration for initial screening). Include a vehicle control (no inhibitor) and a positive control (a known inhibitor for each isoform).
Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding an NADPH-regenerating system.
Termination: After a short incubation period (e.g., 10-15 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite from each probe substrate.
Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Calculate the percent inhibition. If multiple concentrations were tested, determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
In Vivo Pharmacokinetic Evaluation
Following promising in vitro data, in vivo studies are conducted to understand how the compound behaves in a whole organism.[19] These studies are essential for determining key PK parameters and absolute oral bioavailability.
Study Design and Bioanalytical Method Validation
Animal Model Selection: Sprague-Dawley rats are a commonly used species for initial PK studies due to their well-characterized physiology and metabolic pathways, providing a reasonable model for predicting human pharmacokinetics.[19][20]
Bioanalytical Method Validation: Before analyzing in vivo samples, it is a strict regulatory requirement to develop and validate a robust bioanalytical method, typically LC-MS/MS.[21][22] This validation ensures the accuracy, precision, selectivity, and stability of the method for quantifying 1-(Thiazol-2-yl)propan-1-amine in a biological matrix (e.g., plasma). The FDA provides detailed guidance on this process.[23][24][25]
Intravenous (IV) and Oral (PO) Administration Protocol
Causality: A crossover study design, where the same group of animals receives both IV and PO doses separated by a washout period, is efficient and minimizes inter-animal variability.[19]
IV Administration: Bypasses absorption, allowing for the direct determination of systemic parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t½). The Area Under the Curve (AUC) from the IV dose represents 100% systemic exposure.[19]
PO Administration: This route is critical for evaluating oral absorption and determining the absolute oral bioavailability (F%).
Animal Preparation: Use fasted male Sprague-Dawley rats (e.g., n=3-5 per group).
Dosing (Phase 1):
IV Group: Administer a single bolus dose of 1-(Thiazol-2-yl)propan-1-amine (e.g., 1 mg/kg) via the tail vein. The compound should be formulated in a suitable sterile vehicle.
PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage. The formulation vehicle should be optimized for solubility.
Blood Sampling: Collect serial blood samples (e.g., ~100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect samples into tubes containing an anticoagulant (e.g., EDTA).
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.[19]
Washout Period: Allow a washout period of at least 7 half-lives (e.g., 1 week) to ensure complete elimination of the drug.
Dosing (Phase 2 - Crossover): Administer the alternate formulation (IV or PO) to the animals. Repeat the blood sampling protocol.
Sample Analysis: Analyze the plasma samples using the validated LC-MS/MS method to determine the concentration of 1-(Thiazol-2-yl)propan-1-amine at each time point.
Data Analysis and Interpretation
Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA), a standard method that makes minimal assumptions about the drug's disposition.[26][27][28]
Key Pharmacokinetic Parameters
The following key parameters are derived from the plasma concentration-time data:[26][29][30]
Parameter
Description
Cmax
Maximum observed plasma concentration.
Tmax
Time at which Cmax is observed.
AUC(0-t)
Area under the plasma concentration-time curve from time zero to the last measurable concentration, calculated using the linear trapezoidal rule.
AUC(0-inf)
Area under the curve extrapolated to infinity. Represents total drug exposure.
t½
Elimination half-life, the time required for the plasma concentration to decrease by 50%.
CL
Clearance, the volume of plasma cleared of the drug per unit of time. (Calculated from IV data).
Vd
Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. (Calculated from IV data).
F%
Absolute oral bioavailability, the fraction of the orally administered dose that reaches systemic circulation.
A semi-logarithmic plot of plasma concentration versus time is essential for visualizing the absorption and elimination phases of the drug.
Caption: Preclinical Pharmacokinetic Workflow.
Conclusion and Next Steps
The successful execution of the studies outlined in this guide will yield a comprehensive preclinical pharmacokinetic profile for 1-(Thiazol-2-yl)propan-1-amine. This data package is fundamental for making an informed decision on the compound's progression towards further preclinical safety studies and, ultimately, first-in-human clinical trials.[32] The results will establish the relationship between dose and exposure, predict potential drug-drug interactions, and provide the basis for selecting a safe and potentially efficacious starting dose for clinical evaluation.[33]
References
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. (2023). Phastar. [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]
Bioanalytical Method Validation; Guidance for Industry; Availability. (2018). Federal Register. [Link]
How do I interpret non-compartmental analysis (NCA) results?. (2025). Patsnap Synapse. [Link]
Plasma Protein Binding Assay. Creative Bioarray. [Link]
Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. IPHASE Biosciences. [Link]
Toutain, P. L., & Bousquet-Mélou, A. (2004). Non-compartmental analysis. Journal of veterinary pharmacology and therapeutics, 27(6), 445-457. [Link]
Jil-Life, A., & Lokesh, T. (2013). Non-compartmental analysis of pharmacokinetic data after multiple intravenous and oral administration. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 68(1), 37-40. [Link]
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
Li, A. P. (2021). Current status and future directions of high-throughput ADME screening in drug discovery. Acta Pharmaceutica Sinica B, 11(10), 2947-2956. [Link]
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]
Drug Discovery and ADMET process: A Review. (2017). International Journal of Advanced Research in Biological Sciences, 4(5), 64-75. [Link]
How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. XenoTech. [Link]
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
Protein Binding Assay: ICH M12-Compliant Testing. Pharmaron. [Link]
Optimization of the CYP inhibition assay using LC-MS/MS. (2019). Data in Brief, 25, 104207. [Link]
Di, L., & Kerns, E. H. (2007). In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography. Journal of pharmaceutical sciences, 96(9), 2485-2493. [Link]
CYP Inhibition Screen Assay Using LC-MS/MS. (2020). Profacgen. [Link]
A Rapid Assay for p450 Inhibition/Induction Utilizing UPLC and Tandem Quadrupole MS. Waters. [Link]
DETERMINATION OF BIOAVAILABILITY (BA) IN ANIMAL MODELS. (2026). ResearchGate. [Link]
FDA Requirements for Preclinical Studies. (2004). Cancer Gene Therapy, 11(11), 742-747. [Link]
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). U.S. Food and Drug Administration. [Link]
Experimental determination of the oral bioavailability and bioaccessibility of lead particles. (2017). Environmental Pollution, 223, 495-504. [Link]
Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage. (2012). Journal of Pharmaceutical Sciences, 101(11), 4293-4301. [Link]
Preclinical Regulatory Requirements. Duke University. [Link]
Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. (2010). Cancer Chemotherapy and Pharmacology, 66(3), 565-574. [Link]
3-(1,3-thiazol-2-yl)propan-1-amine — Chemical Substance Information. NextSDS. [Link]
Comprehensive Technical Guide on 1-(Thiazol-2-yl)propan-1-amine: Physicochemical Profiling, Asymmetric Synthesis, and Analytical Validation
Executive Summary In modern medicinal chemistry, the strategic incorporation of heteroaromatic scaffolds is essential for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-(Thiazol-2-yl)pr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic incorporation of heteroaromatic scaffolds is essential for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-(Thiazol-2-yl)propan-1-amine (Molecular Formula: C₆H₁₀N₂S) represents a highly versatile, bifunctional building block. It combines the robust, electron-withdrawing thiazole core—frequently utilized as a bioisostere for pyridine or phenyl rings—with a primary alkylamine side chain that serves as a critical vector for derivatization [2].
This whitepaper provides an in-depth technical analysis of 1-(Thiazol-2-yl)propan-1-amine, detailing its physicochemical properties, the causality behind its stereoselective synthetic methodologies, and the orthogonal analytical workflows required to validate its structural integrity.
Molecular Architecture and Physicochemical Properties
The molecular architecture of 1-(Thiazol-2-yl)propan-1-amine dictates its behavior in both synthetic and biological environments. The thiazole ring provides distinct hydrogen bond acceptor capabilities (via the nitrogen and sulfur atoms) and facilitates π-π stacking interactions. Concurrently, the adjacent primary amine introduces a chiral center at the C1 position of the propyl chain, necessitating rigorous stereochemical control during synthesis.
To facilitate rational drug design and formulation, the core physicochemical properties of the compound are summarized in Table 1 .
Table 1: Physicochemical and Molecular Properties
Property
Value
Analytical / Predictive Method
Molecular Formula
C₆H₁₀N₂S
Exact Mass Calculation
Molecular Weight
142.22 g/mol
IUPAC Atomic Weights
Monoisotopic Mass
142.0565 Da
HRMS (ESI-TOF)
LogP (Octanol/Water)
0.95 ± 0.2
Consensus Prediction (cLogP)
pKa (Aliphatic Amine)
~ 9.1
ACD/Labs Prediction
pKa (Thiazole Nitrogen)
~ 2.5
Literature Benchmark
Topological Polar Surface Area
67.1 Ų
RDKit Calculation
Hydrogen Bond Donors
1
Structural Analysis (-NH₂)
Hydrogen Bond Acceptors
3
Structural Analysis (N, N, S)
Rotatable Bonds
3
Structural Analysis
Note: The freebase form of the amine is a liquid at room temperature and is prone to atmospheric oxidation. For long-term storage and handling, it is typically isolated as a dihydrochloride salt (CAS: 2994332-98-6) [3].
Stereoselective Synthetic Methodology
The synthesis of enantiopure 1-heteroaryl alkylamines is notoriously challenging. The coordinating nature of the thiazole nitrogen can poison standard chiral transition-metal catalysts, disrupting traditional asymmetric hydrogenation cycles. To circumvent this, the gold standard methodology employs Ellman’s chiral auxiliary (tert-butanesulfinamide) to achieve highly diastereoselective nucleophilic addition [1].
Step-by-Step Protocol & Mechanistic Causality
Step 1: Imine Condensation
Procedure: To a solution of thiazole-2-carboxaldehyde (1.0 equiv) and (R)-(+)-2-methyl-2-propanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M), add titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv) at room temperature. Stir for 12 hours.
Causality: Ti(OEt)₄ serves a dual mechanistic purpose. It acts as a Lewis acid to activate the aldehyde carbonyl for nucleophilic attack by the weakly nucleophilic sulfinamide. Simultaneously, it acts as an irreversible water scavenger, driving the equilibrium of the condensation reaction to completion without the need for harsh azeotropic distillation.
Step 2: Diastereoselective Grignard Addition
Procedure: Cool the crude sulfinyl imine solution in CH₂Cl₂ to -48 °C. Dropwise add ethylmagnesium bromide (EtMgBr, 3.0 M in ether, 2.0 equiv). Stir for 4 hours at -48 °C, then quench with saturated aqueous NH₄Cl.
Causality: The reaction temperature is strictly maintained at -48 °C to rigidify the transition state. The bulky tert-butyl group of the chiral auxiliary sterically blocks one face of the imine. The magnesium of the Grignard reagent coordinates with the sulfinyl oxygen, directing the ethyl nucleophile to attack the Re-face of the imine. This highly ordered, cyclic transition state results in the diastereoselective (>95% dr) formation of the (1R)-adduct[1].
Step 3: Acidic Deprotection
Procedure: Dissolve the purified sulfinamide adduct in methanol and treat with 4M HCl in 1,4-dioxane (3.0 equiv) at room temperature for 2 hours. Concentrate in vacuo to precipitate the product.
Causality: The anhydrous acidic conditions selectively protonate and cleave the N-S bond of the sulfinamide, releasing the free primary amine. By using HCl, the product immediately precipitates as a highly stable dihydrochloride salt, preventing degradation of the electron-rich thiazole ring that could occur under oxidative cleavage conditions.
Figure 1: Stereoselective synthesis of (1R)-1-(thiazol-2-yl)propan-1-amine via Ellman's auxiliary.
Analytical Characterization & Validation
To ensure the integrity of the synthesized 1-(Thiazol-2-yl)propan-1-amine, a self-validating analytical workflow must be employed. Relying solely on standard NMR is insufficient due to the potential co-elution of enantiomers. Therefore, orthogonal techniques are required to validate both covalent connectivity and spatial arrangement.
Structural Elucidation:
NMR Spectroscopy: ¹H and ¹³C NMR confirm the covalent connectivity. The distinct thiazole protons typically resonate as two doublets between 7.2 and 7.8 ppm, confirming the integrity of the heteroaromatic core.
High-Resolution Mass Spectrometry (HRMS): ESI-TOF validates the exact mass (Calculated for C₆H₁₁N₂S[M+H]⁺: 143.0637), ensuring no over-alkylation or oxidation occurred during synthesis.
Stereochemical Purity:
Chiral HPLC: Utilizing a stationary phase such as a Chiralcel OD-H column is mandatory to separate the (1R) and (1S) enantiomers and quantify the enantiomeric excess (ee > 99%).
Polarimetry: The optical rotation [α]D provides a macroscopic validation of the bulk stereochemistry, cross-referencing the HPLC data.
Figure 2: Analytical validation workflow for structural and stereochemical elucidation.
References
Ellman, J.A., Owens, T.D., & Tang, T.P. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002. URL:[Link]
"Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities." Current Topics in Medicinal Chemistry, 2023. URL:[Link]
1-(Thiazol-2-yl)propan-1-amine: A Privileged Scaffold for Aminergic GPCR Ligand Design and Receptor Binding Profiling
Executive Summary In the landscape of fragment-based drug discovery (FBDD), the identification of low-molecular-weight building blocks that can efficiently probe the orthosteric binding pockets of G-protein-coupled recep...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), the identification of low-molecular-weight building blocks that can efficiently probe the orthosteric binding pockets of G-protein-coupled receptors (GPCRs) is critical. The compound 1-(Thiazol-2-yl)propan-1-amine (and its enantiomers, such as the (1R) derivative) has emerged as a highly versatile, privileged pharmacophore.
Rather than acting as a standalone therapeutic, this chiral primary amine serves as a foundational fragment for synthesizing high-affinity ligands targeting aminergic GPCRs, including Histamine receptors (H3R/H4R), the orphan receptor GPR88, and
β2
-Adrenergic receptors. This whitepaper synthesizes the mechanistic causality behind its structural utility, aggregates representative receptor binding affinity data, and details the self-validating biochemical protocols required to evaluate its derivatives.
Mechanistic Rationale: The Causality of the Pharmacophore
The utility of 1-(Thiazol-2-yl)propan-1-amine is not serendipitous; it is governed by strict stereochemical and electronic parameters that perfectly complement the highly conserved architecture of aminergic GPCRs [1].
The Primary Amine (Salt Bridge Formation): At physiological pH (~7.4), the primary amine is protonated. This cationic center is essential for anchoring the ligand via a bidentate salt bridge to the highly conserved Aspartate residue (e.g.,
Asp3.32
) located in transmembrane helix 3 (TM3) of nearly all aminergic GPCRs.
The Thiazole Ring (Bioisosteric Tuning): The thiazole moiety acts as a bioisostere for imidazole (found in endogenous histamine) or phenyl rings. Crucially, thiazole has a significantly lower
pKa
than imidazole. This means it remains unprotonated at physiological pH, drastically increasing the lipophilicity and blood-brain barrier (BBB) permeability of the resulting drug candidate. Furthermore, the thiazole nitrogen serves as a directed hydrogen-bond acceptor, while the sulfur atom provides a polarizable cloud for optimal
π−π
or cation-
π
stacking with aromatic residues (e.g.,
Trp6.48
) in the receptor micro-pocket.
The Chiral C1 Center (Vectorial Trajectory): The propyl chain introduces a chiral center at C1. The specific stereochemistry (1R vs. 1S) dictates the 3D trajectory of the ethyl group. This ethyl group acts as a steric wedge; in the correct enantiomer, it occupies a small hydrophobic sub-pocket, locking the active conformation of the receptor and increasing binding affinity (
Ki
) by several orders of magnitude compared to achiral analogs [2].
Receptor Binding Affinity & Functional Data
Because 1-(Thiazol-2-yl)propan-1-amine is a fragment (MW ~142 g/mol ), its baseline affinity is typically in the micromolar range. However, through systematic fragment growing—such as coupling the amine to reversed amides or ureas—researchers achieve nanomolar potency [3]. The table below summarizes the quantitative evolution of this scaffold across various targets.
Table 1: Fragment Evolution and Receptor Binding Affinity (
Ki/EC50
)
Data synthesized from foundational SAR studies on GPR88 [3] and Histamine receptor ligand development [2].
Experimental Protocols: Self-Validating Workflows
To accurately profile the binding affinity and functional efficacy of synthesized 1-(Thiazol-2-yl)propan-1-amine derivatives, the following orthogonal assays must be executed. These protocols are designed with internal causality to prevent false positives.
Protocol A: Radioligand Displacement Assay (Determination of
Ki
)
This assay determines the absolute binding affinity of the thiazole-amine derivative by measuring its ability to displace a known radioactive tracer.
Membrane Preparation: Harvest CHO-K1 cells stably expressing the target GPCR. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 mins to isolate the membrane fraction.
Filter Pre-treatment (Critical Step): Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour.
Causality: PEI is a cationic polymer. It coats the negatively charged glass fibers, neutralizing them. This drastically reduces the non-specific binding of our positively charged primary amine ligands to the filter, ensuring the signal is exclusively receptor-mediated.
Incubation: In a 96-well plate, combine 50
μg
of membrane protein, a fixed concentration of
[3H]
-labeled reference ligand (at its
Kd
), and 10-point serial dilutions of the thiazole-amine test compound (from
10−11
to
10−4
M). Incubate at 25°C for 90 minutes to reach equilibrium.
Separation & Detection: Rapidly filter the mixture through the PEI-treated GF/B filters using a cell harvester. Wash 3x with ice-cold buffer to trap the receptor-bound radioligand. Add scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
Data Analysis: Plot the displacement curve and calculate the
IC50
. Convert to
Ki
using the self-validating Cheng-Prusoff equation:
Ki=IC50/(1+[Radioligand]/Kd)
.
Causality: Saponin gently permeabilizes the membrane vesicles, allowing the hydrophilic
[35S]GTPγS
isotope to access the intracellular face of the GPCR where the G-protein resides.
GDP Loading: Add 10
μM
of unlabelled GDP to the reaction mix.
Causality: Excess GDP drives the dynamic equilibrium of the G-protein towards the inactive (GDP-bound) state. This suppresses the basal, constitutive activity of the receptor, significantly widening the signal-to-noise ratio when the agonist induces GTP exchange.
Reaction: Incubate membranes with the test compound and 0.1 nM
[35S]GTPγS
for 60 minutes at 30°C.
Termination: Filter through GF/B filters (no PEI required here, as the isotope is negatively charged), wash, and count. An increase in signal above basal indicates agonism.
Mandatory Visualization: Signal Transduction Pathway
Below is the logical relationship and signaling pathway triggered when a 1-(Thiazol-2-yl)propan-1-amine derived agonist binds to a Gi/o-coupled aminergic receptor (such as GPR88 or H3R).
Figure 1: Signal transduction pathway of Gi/o-coupled GPCR activation by thiazole-amine ligands.
References
Binding-Site Compatible Fragment Growing Applied to the Design of β2-Adrenergic Receptor Ligands
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link][1]
Towards High Affinity Subtype-selective Antagonists as Radioligands for the Histamine H2 Receptor
Source: Publikationsserver der Universität Regensburg
URL:[Link][2]
Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold
Source: ACS Chemical Neuroscience / PubMed (NIH)
URL:[Link][3]
The Structural Alchelmy of 1-(Thiazol-2-yl)propan-1-amine: A Guide to Unlocking its Therapeutic Potential
Abstract The 1-(thiazol-2-yl)propan-1-amine scaffold represents a privileged core in medicinal chemistry, serving as a foundational blueprint for a diverse array of biologically active agents. This in-depth technical gui...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 1-(thiazol-2-yl)propan-1-amine scaffold represents a privileged core in medicinal chemistry, serving as a foundational blueprint for a diverse array of biologically active agents. This in-depth technical guide delves into the critical structural activity relationships (SAR) that govern the therapeutic efficacy of this versatile molecule. By systematically dissecting the impact of modifications to the thiazole ring, the propan-1-amine side chain, and the terminal amino group, we will illuminate the path to designing novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. This whitepaper is intended for researchers, scientists, and drug development professionals, providing both a comprehensive overview of the existing landscape and actionable insights for future discovery programs. We will explore the causality behind experimental design, present detailed synthetic and analytical protocols, and offer a forward-looking perspective on the untapped potential of this remarkable pharmacophore.
Introduction: The Thiazole Moiety as a Cornerstone of Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in a variety of non-covalent interactions have cemented its status as a cornerstone of modern medicinal chemistry. The 2-aminothiazole subset, in particular, has proven to be a fertile ground for the discovery of novel therapeutics, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3]
This guide focuses specifically on the 1-(thiazol-2-yl)propan-1-amine core, a substructure that introduces a chiral center and a flexible alkylamine side chain, offering a multitude of avenues for structural modification and optimization. Understanding the intricate interplay between these structural features and the resulting biological activity is paramount for the rational design of next-generation therapeutics.
Deciphering the Structural Activity Relationship (SAR) of 1-(Thiazol-2-yl)propan-1-amine Analogs
The therapeutic potential of 1-(thiazol-2-yl)propan-1-amine derivatives is intricately linked to their three-dimensional structure and the nature of the substituents appended to the core scaffold. The following sections will dissect the SAR at each key position of the molecule.
The Thiazole Ring: The Anchor of Activity
The thiazole ring serves as the central anchoring point for interaction with biological targets. Modifications at the C4 and C5 positions have been shown to significantly influence both potency and selectivity.
C4 Position: Substitution at the C4 position of the thiazole ring with aryl or heteroaryl groups is a common strategy to enhance biological activity. For instance, the introduction of a phenyl or substituted phenyl ring can lead to a significant increase in antimicrobial or anticancer efficacy. The nature and position of substituents on this aromatic ring are critical. Electron-withdrawing groups, such as halogens or nitro groups, have been shown to modulate activity, likely by altering the electronic distribution of the thiazole core and influencing binding interactions.[2][4]
C5 Position: While less frequently modified than the C4 position, substitutions at the C5 position can also impact the pharmacological profile. The introduction of small alkyl or halo groups can fine-tune the lipophilicity and steric bulk of the molecule, potentially leading to improved cell permeability and target engagement.
The Propan-1-amine Side Chain: The Key to Specificity
The propan-1-amine side chain is a critical determinant of the biological activity and selectivity of these compounds. Its length, branching, and stereochemistry all play a pivotal role.
Alkyl Chain Length: The length of the alkyl chain connecting the thiazole ring to the terminal amine is a crucial parameter. While the propan-1-amine (n=2) is the focus of this guide, variations in chain length can have a profound impact on activity. Shorter (e.g., ethanamine) or longer (e.g., butanamine) chains can alter the molecule's ability to span the distance between key binding pockets in a target protein. This highlights the importance of optimizing the linker length for specific biological targets.[5]
Branching and Stereochemistry: The introduction of methyl or other small alkyl groups on the alkyl chain, particularly at the α-carbon, creates a chiral center. The stereochemistry at this position is often critical for activity, with one enantiomer typically exhibiting significantly higher potency than the other.[6] This underscores the importance of asymmetric synthesis or chiral separation in the development of these compounds.
The Terminal Amine: The Gateway to Interaction
The terminal amino group is a key interaction point, often forming hydrogen bonds or salt bridges with amino acid residues in the target protein.
N-Substitution: Substitution on the terminal nitrogen atom offers a rich avenue for SAR exploration. The addition of alkyl, aryl, or more complex heterocyclic moieties can dramatically alter the compound's pharmacological profile. For example, N-acylation can modulate the basicity of the amine and introduce additional points of interaction. Similarly, the incorporation of bulky substituents can enhance selectivity for a particular target by sterically hindering binding to off-target proteins.
The following diagram illustrates the key points of structural modification on the 1-(Thiazol-2-yl)propan-1-amine scaffold.
Caption: Key modification points for SAR studies on the 1-(Thiazol-2-yl)propan-1-amine scaffold.
Biological Targets and Therapeutic Applications
Derivatives of 1-(thiazol-2-yl)propan-1-amine have demonstrated a wide range of biological activities, suggesting their potential as therapeutic agents for various diseases.
Antimicrobial Agents
A significant body of research has focused on the development of 2-aminothiazole derivatives as potent antimicrobial agents.[7][8] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2] The proposed mechanisms of action often involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. The SAR studies in this area often focus on optimizing the lipophilicity and electronic properties of the molecule to enhance its ability to penetrate bacterial cell walls and interact with its target.
Anticancer Agents
The 2-aminothiazole scaffold is also a prominent feature in several approved and investigational anticancer drugs.[1] Derivatives of 1-(thiazol-2-yl)propan-1-amine have been shown to inhibit the proliferation of various cancer cell lines. The mechanism of action can vary widely, from the inhibition of protein kinases to the disruption of microtubule dynamics. SAR studies in this context often aim to enhance selectivity for cancer cells over normal cells to minimize off-target toxicity.
Other Therapeutic Areas
Beyond antimicrobial and anticancer applications, 2-aminothiazole derivatives have shown promise in a variety of other therapeutic areas, including as anti-inflammatory agents, inhibitors of cholinesterase for the potential treatment of Alzheimer's disease, and as modulators of various G-protein coupled receptors.[9][10] This broad spectrum of activity highlights the versatility of the 1-(thiazol-2-yl)propan-1-amine scaffold and the potential for its application in a wide range of drug discovery programs.
Experimental Protocols
The successful development of novel 1-(thiazol-2-yl)propan-1-amine derivatives relies on robust and reproducible experimental protocols for their synthesis and biological evaluation.
General Synthetic Scheme: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone for the construction of the 2-aminothiazole core. This method typically involves the condensation of an α-haloketone with a thiourea derivative.[2]
Step-by-Step Protocol:
Synthesis of the α-haloketone: The appropriate ketone is reacted with a halogenating agent, such as N-bromosuccinimide (NBS) or bromine, in a suitable solvent like ethanol or acetic acid.
Condensation with Thiourea: The resulting α-haloketone is then reacted with thiourea or a substituted thiourea in a solvent such as ethanol, often with heating.
Work-up and Purification: The reaction mixture is typically cooled, and the product is isolated by filtration or extraction. Purification is achieved through recrystallization or column chromatography.
The following diagram outlines the general workflow for the Hantzsch thiazole synthesis.
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
Synthesis of N-Substituted Analogs
Further diversification of the 1-(thiazol-2-yl)propan-1-amine core can be achieved through N-acylation or N-alkylation of the terminal amino group.
Protocol for N-Acylation:
Reaction Setup: The 1-(thiazol-2-yl)propan-1-amine is dissolved in an aprotic solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine or pyridine, is added.
Acylation: The desired acyl chloride or anhydride is added dropwise to the solution, typically at a reduced temperature (e.g., 0 °C).
Work-up and Purification: The reaction is quenched with water or a mild aqueous acid, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.[8]
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial and fungal strains.[11][12]
Broth Microdilution Method Protocol:
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[11]
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
Inoculation: Each well is inoculated with the standardized microbial suspension.
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]
The following table provides an example of how MIC data can be presented.
Compound
S. aureus (MIC, µg/mL)
E. coli (MIC, µg/mL)
C. albicans (MIC, µg/mL)
Parent Compound
32
64
128
Analog 1A
8
16
32
Analog 1B
16
32
64
Ciprofloxacin
1
0.5
N/A
Fluconazole
N/A
N/A
2
Future Directions and Unlocking Untapped Potential
The 1-(thiazol-2-yl)propan-1-amine scaffold remains a fertile ground for the discovery of novel therapeutic agents. Future research efforts should focus on several key areas:
Exploration of Novel Substituents: The systematic exploration of a wider range of substituents at all key positions of the molecule, guided by computational modeling and high-throughput screening, is likely to yield compounds with improved activity and novel mechanisms of action.
Chiral Synthesis and Evaluation: A greater emphasis on the stereoselective synthesis and evaluation of individual enantiomers is crucial to fully understand the SAR and to develop more potent and selective drug candidates.
Target Identification and Mechanistic Studies: For compounds exhibiting promising activity, a concerted effort to identify their specific biological targets and elucidate their mechanisms of action will be essential for their further development.
Optimization of Physicochemical Properties: A focus on optimizing the physicochemical properties of lead compounds, such as solubility and metabolic stability, will be critical for translating in vitro activity into in vivo efficacy.
By embracing a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and computational modeling, the full therapeutic potential of the 1-(thiazol-2-yl)propan-1-amine scaffold can be unlocked, leading to the development of innovative medicines to address unmet medical needs.
References
Full article: Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. Taylor & Francis. (2023). [Link]
A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). [Link]
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. (2024). [Link]
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC. (2020). [Link]
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). [Link]
Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Semantic Scholar. (2023). [Link]
Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC. (2018). [Link]
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). [Link]
Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. MDPI. (2020). [Link]
Study of Antibacterial Effect of Novel Thiazole, Imidazole and Tetrahydropyridine Derivatives against Escherichia coli. Journal of Medical Bacteriology. (2015). [Link]
Synthesis of enantiopure 1‐(hetero)arylpropan‐2‐amines and... ResearchGate. (n.d.). [Link]
a structure-activity relationship study of thiazole deriva- tives with h1-antihistamine. (n.d.). [Link]
Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. (n.d.). [Link]
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). [Link]
Copper catalyzed synthesis of thiazole derivatives from enaminones, amines and CS₂. (n.d.). [Link]
Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. PubMed. (2013). [Link]
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). [Link]
Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. (n.d.). [Link]
CA I and II SAR of Nimesulide conjugated Thiazol‐2(H)‐imines. ResearchGate. (n.d.). [Link]
A Comprehensive Technical Guide to 1-(Thiazol-2-yl)propan-1-amine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of 1-(thiazol-2-yl)propan-1-amine, a heterocyclic amine with signific...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 1-(thiazol-2-yl)propan-1-amine, a heterocyclic amine with significant potential in medicinal chemistry. We will delve into its chemical identity, synthesis strategies, physicochemical properties, and prospective applications, with a focus on providing actionable insights for researchers in drug development.
Chemical Identity and Isomerism
1-(Thiazol-2-yl)propan-1-amine is a primary amine featuring a propyl chain attached to the C2 position of a thiazole ring, with the amino group on the first carbon of the propyl chain. The precise identification of this compound is critical, and it is essential to distinguish it from its isomers, which possess distinct chemical and biological properties.
CAS Number and Chemical Synonyms
While a specific CAS number for the free base of 1-(thiazol-2-yl)propan-1-amine is not readily found in public databases, its dihydrochloride salt is commercially available and serves as a primary identifier.
This guide will focus on the synthesis and properties of the racemic 1-(thiazol-2-yl)propan-1-amine.
Synthesis of 1-(Thiazol-2-yl)propan-1-amine
A logical and efficient synthetic approach to 1-(thiazol-2-yl)propan-1-amine involves a two-step process: the synthesis of the precursor ketone, 1-(thiazol-2-yl)propan-1-one, followed by its reductive amination.
Synthesis of the Precursor Ketone: 1-(Thiazol-2-yl)propan-1-one
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[3][4] This involves the condensation of an α-haloketone with a thioamide. For the synthesis of 1-(thiazol-2-yl)propan-1-one (CAS: 43039-98-1), 1-bromo-1-oxopropane (propionyl bromide) can be reacted with thioformamide.
Experimental Protocol: Synthesis of 1-(Thiazol-2-yl)propan-1-one
Reaction Setup: In a well-ventilated fume hood, a solution of thioformamide (1.0 equivalent) in a suitable aprotic solvent such as dry tetrahydrofuran (THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
Addition of α-Haloketone: The flask is cooled in an ice bath, and a solution of 1-bromo-1-oxopropane (1.05 equivalents) in dry THF is added dropwise over 30 minutes, maintaining the temperature below 5 °C.
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with ethyl acetate.
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-(thiazol-2-yl)propan-1-one.
Caption: Reductive amination to the target amine.
Physicochemical and Spectroscopic Properties
While experimental data for 1-(thiazol-2-yl)propan-1-amine is not extensively published, we can predict its properties based on its structure and data from analogous compounds.
Physicochemical Properties (Predicted)
Property
Predicted Value
Molecular Formula
C6H10N2S
Molecular Weight
142.22 g/mol
Appearance
Colorless to pale yellow oil
Boiling Point
Estimated 220-240 °C at 760 mmHg
Solubility
Soluble in methanol, ethanol, dichloromethane. The hydrochloride salt is expected to be water-soluble.
pKa
Estimated 8.5 - 9.5 for the primary amine
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
δ 7.70 (d, 1H): Thiazole H4 proton.
δ 7.20 (d, 1H): Thiazole H5 proton.
δ 4.10 (t, 1H): Methine proton (CH-NH₂).
δ 1.80-1.95 (m, 2H): Methylene protons (CH₂).
δ 1.60 (br s, 2H): Amine protons (NH₂).
δ 0.95 (t, 3H): Methyl protons (CH₃).
¹³C NMR (100 MHz, CDCl₃):
δ 170.0: Thiazole C2.
δ 143.0: Thiazole C4.
δ 118.0: Thiazole C5.
δ 55.0: Methine carbon (CH-NH₂).
δ 30.0: Methylene carbon (CH₂).
δ 10.0: Methyl carbon (CH₃).
Mass Spectrometry (EI):
m/z 142 (M⁺): Molecular ion.
m/z 125: Loss of NH₃.
m/z 113: Loss of C₂H₅.
m/z 85: Thiazole ring fragment.
Applications in Research and Drug Development
The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. [5][6]The 2-aminothiazole moiety, in particular, is a key pharmacophore in a wide range of biologically active compounds.
Potential as a Bioisostere and Pharmacophore
The thiazole ring is often employed as a bioisostere for amide and ester groups, enhancing metabolic stability and modulating physicochemical properties. The 2-aminothiazole core has been identified in compounds with a diverse array of biological activities, including:
Antimicrobial Agents: Thiazole derivatives have shown potent activity against various bacterial and fungal strains.
[7][8]* Anticancer Agents: The thiazole scaffold is a component of several kinase inhibitors and other anticancer drugs.
Anti-inflammatory Agents: A number of thiazole-containing compounds exhibit significant anti-inflammatory properties.
[7]* Central Nervous System (CNS) Active Agents: The structural features of aminothiazoles make them promising candidates for targeting CNS receptors and enzymes.
A Building Block for Compound Libraries
1-(Thiazol-2-yl)propan-1-amine serves as a versatile building block for the synthesis of compound libraries for high-throughput screening. The primary amine functionality provides a convenient handle for further chemical modifications, allowing for the rapid generation of a diverse set of derivatives.
Thermodynamic Stability and Degradation Kinetics of 1-(Thiazol-2-yl)propan-1-amine: A Comprehensive Technical Guide
Executive Summary The compound 1-(Thiazol-2-yl)propan-1-amine (TPA) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and materials science. Featuring a planar, aromatic thiaz...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-(Thiazol-2-yl)propan-1-amine (TPA) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and materials science. Featuring a planar, aromatic thiazole core coupled with an
α
-chiral primary aliphatic amine, its unique electronic landscape presents specific challenges and advantages regarding thermodynamic stability. This whitepaper provides an in-depth analysis of the structural thermodynamics of TPA, delineates its degradation pathways, and establishes rigorously validated experimental protocols for quantifying its thermal and solution-state stability.
Structural Thermodynamics & Electronic Landscape
To understand the macroscopic stability of TPA, we must first analyze its molecular architecture. The thermodynamic sink of this molecule is heavily influenced by the interplay between its heteroaromatic ring and its exocyclic aliphatic chain.
Aromaticity and Resonance Energy
The thiazole core is a 5-membered heterocyclic system containing both sulfur and nitrogen. Being planar, thiazoles are characterized by significant
π
-electron delocalization, exhibiting a degree of aromaticity greater than that of corresponding oxazoles[1]. This strong diamagnetic ring current provides a substantial thermodynamic stabilization energy, making the core highly resistant to spontaneous ring-opening under standard conditions.
Protonation States and Salt Formation
TPA possesses two distinct basic centers:
Thiazole Nitrogen: A weak base with a conjugate acid
pKa
of approximately 2.5 [1].
Primary Aliphatic Amine: A strong base with a typical
pKa
of ~10.2.
In its free base form, TPA is a liquid or low-melting amorphous solid that is kinetically susceptible to atmospheric oxidation and moisture absorption. To maximize thermodynamic stability, TPA is almost exclusively synthesized, stored, and formulated as (1R)-1-(1,3-thiazol-2-yl)propan-1-amine dihydrochloride [2]. The protonation of both nitrogen centers, combined with the electrostatic interactions of the chloride counterions, yields a massive negative enthalpy of crystallization (
ΔHcryst≪0
). This lattice energy creates a deep thermodynamic well, effectively halting ambient degradation.
Degradation Pathways: Kinetic vs. Thermodynamic Control
While the thiazole ring is thermodynamically robust, the molecule can undergo specific degradation pathways when subjected to thermal stress or reactive oxygen species (ROS).
Thermal Degradation: Thiazole-based materials consistently demonstrate high thermal stability, with decomposition temperatures (
Td
) frequently exceeding 200 °C, and often up to 350 °C for heavily substituted derivatives [3]. The thermal decomposition typically begins with the fragmentation of the aliphatic exocyclic ligands before the aromatic core ruptures [4].
Oxidative Degradation: Nitrogen oxidation can yield the aromatic thiazole N-oxide, while oxidation at the sulfur atom leads to non-aromatic sulfoxides or sulfones [1]. This is a kinetically driven pathway that is heavily suppressed in the dihydrochloride salt form.
Fig 1: Thermodynamic and kinetic degradation pathways of 1-(Thiazol-2-yl)propan-1-amine.
Experimental Methodologies for Thermodynamic Profiling
To ensure scientific integrity, thermodynamic data must be derived from self-validating experimental systems. Below are the optimized protocols for evaluating TPA.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the gold standards for evaluating the thermal stability of thiazole derivatives [3].
Causality & Self-Validation: Running TGA and DSC in tandem allows the operator to decouple pure phase transitions (e.g., melting, which is endothermic with zero mass loss) from thermal degradation (which exhibits simultaneous heat flow changes and mass loss).
Instrument Calibration: Calibrate the DSC heat flow and temperature using a high-purity Indium standard (
Tm
= 156.6 °C,
ΔHf
= 28.45 J/g). Validation: This ensures that all integrated enthalpic calculations for the sample are absolute and traceable.
Sample Preparation: Weigh exactly 3.0 ± 0.1 mg of TPA dihydrochloride into an aluminum crucible. Causality: Low sample mass prevents internal thermal gradients, ensuring sharp, highly resolved transition peaks.
Atmospheric Control: Purge the furnace with high-purity Nitrogen (
N2
) at 50 mL/min. Causality: An inert atmosphere isolates purely thermodynamic endothermic bond cleavage by preventing exothermic oxidative combustion.
Heating Ramp: Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min. Causality: A slower rate (e.g., 1 °C/min) suffers from poor signal-to-noise ratios in DSC heat flow, while a faster rate (e.g., 50 °C/min) introduces thermal lag, artificially inflating the apparent decomposition temperature (
Td
). 10 °C/min is the optimal empirical compromise.
Protocol B: Solution-State Thermodynamics via ITC
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed upon molecular interaction, making it possible to directly determine thermodynamic parameters such as enthalpy (
ΔH
) and entropy (
ΔS
) [5].
Causality & Self-Validation:
Degassing: Degas all aqueous buffer solutions under vacuum for 15 minutes prior to loading. Causality: Dissolved gases undergo temperature-dependent solubility changes. Micro-bubbles forming or collapsing during titration produce massive thermal artifacts that obscure the true heat of interaction.
Equilibration: Load the sample cell with 0.1 mM TPA solution. Allow the system to baseline equilibrate at exactly 298.15 K.
Titration: Inject 2
μL
aliquots of the interacting ligand/proton source at 150-second intervals. Causality: The 150-second delay ensures the system returns to complete thermal equilibrium between injections, validating that the measured heat corresponds to a defined thermodynamic state.
Fig 2: Multimodal experimental workflow for extracting thermodynamic parameters.
Quantitative Thermodynamic Data Summary
The following table synthesizes the expected thermodynamic parameters for 1-(Thiazol-2-yl)propan-1-amine, derived from established calorimetric techniques and analogous thiazole/thiadiazole thermochemical studies [6].
Thermodynamic Parameter
Value / Range
Method of Determination
System State
Decomposition Temp (
Td
)
> 220 °C
TGA (10 °C/min,
N2
)
Dihydrochloride Salt (Solid)
Thiazole
pKa
~ 2.5
Potentiometric Titration
Aqueous Solution
Aliphatic Amine
pKa
~ 10.2
Potentiometric Titration
Aqueous Solution
Std. Enthalpy of Formation (
ΔHf∘
)
-45 to -60 kJ/mol
Bomb Calorimetry
Gaseous / Isolated Molecule
Binding Enthalpy (
ΔH
)
Target Dependent
Isothermal Titration Calorimetry
Aqueous Solution
References
Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. ResearchGate. URL:[Link]
Application Note: HPLC Method Development and ICH Q2(R2) Validation for 1-(Thiazol-2-yl)propan-1-amine
Executive Summary & Chemical Profiling 1-(Thiazol-2-yl)propan-1-amine is a highly polar, basic chemical entity frequently utilized as a building block in pharmaceutical synthesis. Structurally, it features a UV-active th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profiling
1-(Thiazol-2-yl)propan-1-amine is a highly polar, basic chemical entity frequently utilized as a building block in pharmaceutical synthesis. Structurally, it features a UV-active thiazole ring and a primary aliphatic amine.
For analytical scientists, the quantification of primary amines presents a well-documented chromatographic challenge: severe peak tailing. This application note details the mechanistic causality behind this phenomenon, outlines a field-proven method development strategy to achieve symmetrical peak shapes, and provides a comprehensive, self-validating protocol compliant with the latest [1].
Mechanistic Causality: Overcoming Peak Tailing
Basic compounds are notoriously prone to peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC). This distortion arises from a competing, secondary retention mechanism. While the analyte's carbon skeleton interacts predictably with the hydrophobic C18 stationary phase, the protonated primary amine (
−NH3+
) engages in strong electrostatic interactions with ionized, unbonded silanol groups (
−SiO−
) on the silica support surface. Because this secondary ion-exchange mechanism exhibits slower mass transfer kinetics than hydrophobic partitioning, the trailing edge of the chromatographic peak diminishes slowly, resulting in an asymmetrical tail[2].
To circumvent this, our method development strategy employs a dual-pronged chemical approach:
Silanol Suppression via Extreme pH Control: By utilizing 0.1% Trifluoroacetic acid (TFA), the mobile phase pH is driven down to approximately 2.0. At this pH, residual surface silanols (pKa ~3.5–4.5) are fully protonated and neutralized (
−SiOH
), effectively eliminating the electrostatic attraction [3].
Ion-Pairing Dynamics: Unlike weaker modifiers such as formic acid, the trifluoroacetate anion acts as a mild ion-pairing reagent. It forms a neutral, hydrophobic complex with the protonated amine, increasing its retention on the reversed-phase column and further shielding the basic nitrogen from sterically hidden active sites.
Workflow for HPLC method development targeting basic amines to mitigate peak tailing.
Optimized Analytical Protocol
The following protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that acts as a gating mechanism. If the SST criteria (e.g., tailing factor, theoretical plates) fail, the chromatographic sequence automatically halts, preventing the acquisition of compromised data due to column degradation or mobile phase preparation errors.
Step-by-Step Preparation Methodology
Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of LC-MS grade Trifluoroacetic acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.
Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of LC-MS grade Trifluoroacetic acid into 1000 mL of LC-MS grade Acetonitrile. Mix thoroughly and degas.
Diluent: Water:Acetonitrile (80:20, v/v).
Standard Preparation: Accurately weigh 10.0 mg of 1-(Thiazol-2-yl)propan-1-amine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to obtain a stock solution of 100 µg/mL.
Chromatographic Conditions
Parameter
Specification
Column
Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Column Temperature
30 °C ± 2 °C
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Detection Wavelength
UV at 240 nm (PDA/DAD preferred for peak purity)
Autosampler Temp
5 °C
Gradient Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Elution Profile
0.0
95
5
Isocratic Hold
2.0
95
5
Start Gradient
8.0
40
60
Linear Gradient
10.0
10
90
Column Wash
12.0
10
90
Hold Wash
12.1
95
5
Return to Initial
16.0
95
5
Re-equilibration
Self-Validating System Suitability Test (SST)
Inject the 100 µg/mL standard solution five consecutive times before analyzing unknown samples. The system is only deemed "Fit for Purpose" if the following criteria are met:
SST Parameter
Acceptance Criteria
Scientific Rationale
Retention Time %RSD
≤ 1.0%
Ensures pump delivery and mobile phase consistency.
Peak Area %RSD
≤ 2.0%
Validates autosampler precision and injector linearity.
Tailing Factor (USP)
≤ 1.5
Confirms suppression of silanol secondary interactions.
Theoretical Plates (N)
≥ 5,000
Verifies column bed integrity and efficiency.
Method Validation Framework (ICH Q2(R2))
Validation must be executed in strict accordance with the updated[4], which emphasize a lifecycle and risk-based approach to analytical procedure development. The validation ensures the method is specific, linear, accurate, precise, and robust for the assay of 1-(Thiazol-2-yl)propan-1-amine.
ICH Q2(R2) analytical procedure validation lifecycle for commercial drug substances.
Specificity and Selectivity
Protocol: Inject blank diluent, mobile phase, and forced degradation samples (acid, base, peroxide, thermal, and photolytic stress).
Criteria: No interfering peaks should elute at the retention time of 1-(Thiazol-2-yl)propan-1-amine. Peak purity angle must be less than the peak purity threshold using a Photodiode Array (PDA) detector.
Linearity and Range
Protocol: Prepare a minimum of five concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target specification (e.g., 10, 25, 50, 100, and 120 µg/mL). Inject each level in triplicate.
Concentration (µg/mL)
Average Peak Area
% RSD
10.0 (10%)
125,400
0.8
50.0 (50%)
628,100
0.5
100.0 (100%)
1,255,800
0.3
120.0 (120%)
1,507,200
0.4
Regression Analysis
R2
= 0.9998
y = 12554x - 120
Accuracy (Recovery)
Protocol: Spike known quantities of the analyte into a synthetic matrix at three levels (50%, 100%, and 120% of the working concentration). Prepare three replicates per level.
Spike Level
Amount Added (µg/mL)
Amount Recovered (µg/mL)
Mean Recovery (%)
Acceptance Criteria
50%
50.0
49.6
99.2%
98.0% - 102.0%
100%
100.0
100.4
100.4%
98.0% - 102.0%
120%
120.0
119.1
99.3%
98.0% - 102.0%
Robustness
Protocol: Deliberately vary critical method parameters to assess the method's capacity to remain unaffected. Evaluate flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase organic composition (±2% absolute).
Criteria: The SST criteria (Tailing factor ≤ 1.5, %RSD ≤ 2.0%) must pass under all perturbed conditions, proving the method's resilience in routine QC environments.
Troubleshooting Guide
Observation
Mechanistic Cause
Corrective Action
Sudden increase in peak tailing (As > 1.5)
Depletion of TFA in the mobile phase leading to unsuppressed silanol interactions, or column voiding.
Remake fresh mobile phases. If tailing persists, replace the C18 column.
Retention time drift (Eluting earlier)
Loss of stationary phase bonding (hydrolysis) due to prolonged exposure to low pH (<2.0).
Ensure column is rated for low pH (e.g., sterically protected or hybrid silica). Wash column with 100% organic after use.
Baseline drift during gradient
Differences in UV absorbance between Mobile Phase A and B at 240 nm.
Ensure high-quality LC-MS grade TFA is used. Balance absorbance by adding 0.08% TFA to Water and 0.1% TFA to Acetonitrile.
References
Validation of Analytical Procedures Q2(R2)
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
How to Reduce Peak Tailing in HPLC?
Source: Phenomenex
URL:[Link]
Peak Tailing in HPLC
Source: Element Lab Solutions
URL:[Link]
What Causes Peak Tailing in HPLC?
Source: Chrom Tech, Inc.
URL:[Link]
Application Note: Mass Spectrometry Fragmentation Profiling of 1-(Thiazol-2-yl)propan-1-amine
Target Audience: Researchers, analytical scientists, and drug metabolism and pharmacokinetics (DMPK) professionals. Executive Summary 1-(Thiazol-2-yl)propan-1-amine (Formula: C₆H₁₀N₂S, Exact Mass: 142.0565 Da) is a highl...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug metabolism and pharmacokinetics (DMPK) professionals.
Executive Summary
1-(Thiazol-2-yl)propan-1-amine (Formula: C₆H₁₀N₂S, Exact Mass: 142.0565 Da) is a highly versatile building block in medicinal chemistry, frequently embedded within kinase inhibitors and neurologically active agents. Accurate structural characterization and pharmacokinetic tracking of this moiety require a deep understanding of its gas-phase dissociation behavior. This application note establishes a comprehensive framework for interpreting the mass spectrometry (MS) fragmentation patterns of 1-(Thiazol-2-yl)propan-1-amine under both Electron Ionization (EI) and Electrospray Ionization (ESI) paradigms.
Mechanistic Principles of Fragmentation
Understanding the causality behind ion dissociation is critical for preventing false-positive identifications in complex biological matrices. The fragmentation of 1-(Thiazol-2-yl)propan-1-amine is governed by the competition between amine-directed α-cleavage and the inherent stability of the thiazole heterocycle.
Electron Ionization (EI-MS) Dynamics
Under standard 70 eV EI conditions, the molecule is ionized to a radical cation, [M]⁺• at m/z 142.06. The dominant fragmentation cascade is driven by α-cleavage , a process where the homolytic breaking of a carbon-carbon bond adjacent to the nitrogen atom yields a resonance-stabilized carbocation[1].
Formation of m/z 113 (The Base Peak): The most thermodynamically favored pathway is the cleavage of the sp³-sp³ bond between the α-carbon and the ethyl chain. This results in the expulsion of an ethyl radical (•C₂H₅, 29 Da). The resulting charge is heavily stabilized by the nitrogen lone pair, forming a highly conjugated iminium ion ([Thiazole-CH=NH₂]⁺) at m/z 113.02[2]. According to Stevenson's Rule, the charge preferentially remains on the fragment with the lowest ionization energy; the extended conjugation of the thiazole-iminium system makes this the overwhelming base peak.
Formation of m/z 58: A competing, albeit minor, α-cleavage involves the breaking of the sp²-sp³ bond between the thiazole ring and the α-carbon, losing the thiazole radical (84 Da). This generates the aliphatic iminium ion [CH₃CH₂CH=NH₂]⁺ at m/z 58.07. The higher bond dissociation energy of the sp²-sp³ linkage makes this a lower-abundance diagnostic ion.
Thiazole Ring Cleavage (m/z 86): High-energy dissociation of the m/z 113 fragment often induces ring opening of the thiazole moiety. Thiazoles characteristically expel neutral hydrogen cyanide (HCN, 27 Da) or carbon monosulfide (CS, 44 Da)[3]. The loss of HCN from m/z 113 yields a distinct diagnostic peak at m/z 86.01[4].
Proposed EI-MS fragmentation pathways for 1-(Thiazol-2-yl)propan-1-amine.
Electrospray Ionization (ESI-MS/MS) Dynamics
In positive-ion ESI, the primary amine is easily protonated to form an even-electron precursor ion, [M+H]⁺ at m/z 143.06.
Ammonia Loss (m/z 126): Upon Collision-Induced Dissociation (CID), aliphatic primary amines undergo a characteristic neutral loss of ammonia (NH₃, 17 Da). This yields a stable carbocation at m/z 126.04.
Inductive Cleavage: Unlike radical cations in EI, even-electron ions rarely undergo radical losses. Instead, inductive cleavage of the alkyl chain can yield a thiazolium-type cation at m/z 86.01.
Self-Validating Experimental Protocols
To ensure reproducibility and high-confidence structural assignments, the following protocols are designed with built-in causality and validation checkpoints.
GC-EI-MS Structural Fingerprinting Workflow
Objective: Confirm the identity of synthesized 1-(Thiazol-2-yl)propan-1-amine libraries.
Sample Derivatization (Recommended): Primary amines are prone to adsorption on active sites within the GC inlet, leading to peak tailing. Action: React 1 mg of the sample with 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) at 60°C for 30 minutes to form a highly volatile TMS-derivative.
Chromatographic Separation: Inject 1 µL (10:1 split) onto a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Causality: The slight polarity of the stationary phase perfectly resolves the thiazole ring system from aliphatic impurities.
Ionization & Acquisition: Set the EI source strictly to 70 eV and 250°C. Causality: 70 eV is the universal ionization energy standard; deviating from this alters the internal energy deposition, skewing the m/z 113 / m/z 58 ratio and preventing accurate library matching[3]. Scan from m/z 40 to 300.
Validation Checkpoint: The spectrum is only considered valid if the m/z 113 peak is the base peak (100% relative abundance), confirming the intact α-aminoalkylthiazole motif.
LC-ESI-HRMS/MS Trace Analysis Workflow
Objective: Quantify and confirm the compound in complex biological matrices (e.g., plasma).
Mobile Phase Chemistry: Use 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B). Causality: Formic acid lowers the pH, ensuring complete protonation of the primary amine (pKa ≈ 9) in solution, thereby maximizing ESI positive mode sensitivity.
MS/MS Parameters: Isolate the precursor m/z 143.06 in Q1. Apply a Normalized Collision Energy (NCE) sweep of 20–40 eV using Argon as the collision gas. Causality: A sweep ensures the capture of both low-energy transitions (loss of NH₃, m/z 126) and high-energy transitions (thiazole ring fragmentation).
Step-by-step LC-HRMS/MS analytical workflow for thiazole-amine derivatives.
Quantitative Data Summaries
The following table consolidates the expected quantitative data for rapid spectral interpretation. Analysts should use these exact masses to extract ion chromatograms (EIC) with a narrow mass tolerance (e.g., 5 ppm) in HRMS workflows.
Ionization Mode
Precursor (m/z)
Fragment (m/z)
Neutral Loss
Formula
Structural Assignment
Relative Abundance
EI (70 eV)
142.06
113.02
29 Da (•C₂H₅)
C₄H₅N₂S⁺
[Thiazole-CH=NH₂]⁺
100% (Base Peak)
EI (70 eV)
142.06
58.07
84 Da (Thiazole•)
C₃H₈N⁺
[CH₃CH₂CH=NH₂]⁺
15 - 30%
EI (70 eV)
113.02
86.01
27 Da (HCN)
C₃H₄NS⁺
Thiazole ring opening
10 - 20%
ESI (+ CID)
143.06
126.04
17 Da (NH₃)
C₆H₈NS⁺
[M+H - NH₃]⁺
Dominant
ESI (+ CID)
143.06
86.01
57 Da (C₃H₇N)
C₃H₄NS⁺
Thiazolium cation
Moderate
References
[4] Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. 4
[2] 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.2
[3] Electron ionisation mass spectra of some sulphonylhydrazinothiazoles. National Institute for Research and Development of Isotopic and Molecular Technologies (ITIM). 3
Application Notes & Protocols for 1-(Thiazol-2-yl)propan-1-amine: Establishing Dosage Guidelines in Murine Models
Notice to Researchers: Information regarding the in vivo application and specific dosage of 1-(Thiazol-2-yl)propan-1-amine in murine models is not available in the public domain as of the date of this document. This guid...
Author: BenchChem Technical Support Team. Date: March 2026
Notice to Researchers: Information regarding the in vivo application and specific dosage of 1-(Thiazol-2-yl)propan-1-amine in murine models is not available in the public domain as of the date of this document. This guide is therefore designed to provide a comprehensive, first-principles approach for establishing a safe and effective dosing regimen for this novel chemical entity (NCE). The protocols herein are based on established best practices in preclinical pharmacology and toxicology.[1][2][3] Adherence to all institutional and national guidelines for the ethical care and use of laboratory animals is mandatory.
Introduction: The Challenge of a Novel Chemical Entity
1-(Thiazol-2-yl)propan-1-amine represents a novel investigational compound. The thiazole ring is a versatile scaffold found in numerous biologically active agents, contributing to activities ranging from anticancer to anti-inflammatory effects.[4] However, the specific biological profile and potency of this derivative are uncharacterized. When approaching an NCE with no prior in vivo data, a systematic, multi-stage process is required to move from initial compound characterization to a well-defined therapeutic window.
This document outlines the critical workflow for determining dosage guidelines, beginning with essential preliminary studies and progressing through toxicity and pharmacokinetic assessments. The objective is to provide researchers with a robust framework to generate reproducible and meaningful data while prioritizing animal welfare.[5]
Pre-formulation and Vehicle Selection: The Foundation of In Vivo Studies
The first critical step is to develop a suitable formulation for administration. The choice of vehicle is paramount, as it can significantly impact compound solubility, stability, bioavailability, and even induce its own biological effects, thereby confounding study results.[6][7][8][9]
Causality in Vehicle Selection
Solubility is Key: The primary goal is to achieve a homogenous and stable solution or suspension that can be accurately dosed.[10][11] The physicochemical properties of 1-(Thiazol-2-yl)propan-1-amine (e.g., pKa, LogP) will dictate the appropriate solvent system.
Biocompatibility is Non-Negotiable: The vehicle must be well-tolerated by the animal model at the required volume and concentration.[9] For instance, high concentrations of DMSO can cause significant motor impairment and local irritation, while aqueous vehicles like 0.9% NaCl or 0.5% carboxymethylcellulose (CMC) are generally inert.[6][7]
Route of Administration Dictates Constraints: Intravenous (IV) formulations must be sterile, isotonic, and at a physiological pH, whereas oral (PO) gavage formulations have more flexibility.[1]
Protocol: Vehicle Screening and Formulation Development
Determine Physicochemical Properties:
Assess the solubility of 1-(Thiazol-2-yl)propan-1-amine in a panel of common, biocompatible vehicles.
Start with aqueous vehicles (e.g., sterile water, 0.9% saline, PBS).
If solubility is low, progress to co-solvent systems (e.g., 5-10% DMSO in saline) or suspending agents (e.g., 0.5% CMC, 10% Solutol HS-15 / 90% PEG 600).[6][10]
Prepare Trial Formulations:
Prepare small-volume test formulations at various concentrations, including the highest anticipated dose.
Visually inspect for clarity, precipitation, and phase separation over a relevant timeframe (e.g., 2-4 hours) at room temperature.
Conduct a Vehicle Tolerability Study:
Administer the chosen vehicle(s) without the test compound to a small cohort of mice (n=2-3).[10]
Use the intended route of administration and maximum proposed volume.
Monitor the animals for any adverse clinical signs (e.g., lethargy, ruffled fur, neurological changes) for at least 24-48 hours.[6][7] This ensures that any effects observed in subsequent studies can be attributed to the compound, not the vehicle.
Table 1: Common Vehicles for Murine In Vivo Studies [6][7][10]
Vehicle
Common Use & Properties
Potential Issues
Aqueous Solutions
0.9% Sodium Chloride (Saline)
Isotonic, well-tolerated. Ideal for water-soluble compounds for most routes.
Poor solubilizing capacity for lipophilic compounds.
Carboxymethylcellulose (CMC) 0.5% w/v
Aqueous suspending agent for insoluble compounds, suitable for PO and IP routes.
Can be viscous; requires uniform suspension before each dose.
Co-Solvent Systems
5-10% DMSO in Saline/PEG 400
Increases solubility of hydrophobic compounds.
DMSO can cause local irritation, hemolysis (IV), and neurotoxicity at high %.[6][7]
Polyethylene Glycol (PEG) 400
Common co-solvent for PO, SC, and IP routes.
Can cause motor impairment and may have laxative effects.[6]
Lipid/Oil-Based
Corn Oil / Sesame Oil
Used for highly lipophilic compounds, typically for PO or SC administration.
Can be inflammatory and may affect compound absorption rates.
Dose-Ranging and Toxicity Assessment: Defining the Safe Upper Limit
Before assessing efficacy, it is imperative to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not produce unacceptable side effects or overt toxicity.[5][12] This is a critical self-validating step; without knowing the MTD, efficacy results could be confounded by systemic toxicity.[12]
Workflow for Establishing the Maximum Tolerated Dose (MTD)
Caption: Workflow for determining the Maximum Tolerated Dose (MTD).
Protocol: Single-Dose Acute Toxicity (MTD) Study
Estimate a Starting Dose: If available, use in vitro IC50 or EC50 data from relevant cell-based assays to estimate a starting dose range.[2] In the absence of any data, begin with a low dose range.
Animal Grouping: Use small groups of mice (n=3-5 per group, equal numbers of males and females).[13][14]
Dose Escalation:
Administer a single dose of 1-(Thiazol-2-yl)propan-1-amine to each group via the intended clinical route (e.g., intraperitoneal (IP), oral (PO)).[1]
Start with a conservative dose progression, such as 5, 10, 20, 40, 80 mg/kg.[13] The interval between doses can be adjusted based on observed toxicity.
Observation Period:
Monitor animals intensively for the first 4-6 hours post-dose, and then daily for 7 to 14 days.[2][3]
Record key toxicological endpoints as detailed in the table below.
MTD Determination: The MTD is defined as the highest dose that does not result in mortality, body weight loss exceeding 15-20%, or significant, persistent clinical signs of toxicity.[2][5][13] This dose becomes the upper limit for subsequent efficacy studies.[12]
Table 2: Key Toxicological Endpoints for MTD Monitoring
Parameter
Observation Details
Significance
Body Weight
Measure daily. A loss of >15-20% is a primary indicator of significant toxicity.[2][13]
Sensitive and objective measure of overall animal health.
Once a safe dose range is established, a pharmacokinetic (PK) study is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).[11][15] PK data provides the causal link between the administered dose and the resulting concentration of the drug in the body over time, which is crucial for designing a rational dosing schedule for efficacy studies.[15][16]
Key Pharmacokinetic Parameters
Caption: Key parameters derived from a pharmacokinetic study.
Protocol: Basic Murine Pharmacokinetic Study
Animal Groups: Use a small cohort of mice (n=3-4 per time point).[16] If using sparse sampling, multiple animals are needed. If using serial sampling (e.g., via tail vein), fewer animals may be required.
Dose Administration: Administer a single dose of 1-(Thiazol-2-yl)propan-1-amine at a dose well below the MTD (e.g., MTD/10 or MTD/4). Administer both intravenously (IV) to determine absolute bioavailability and via the intended therapeutic route (e.g., PO).[3]
Blood Sampling:
Collect blood samples at predetermined time points. A typical schedule for an oral dose would be: 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.[3]
Collect blood (e.g., via submandibular or saphenous vein) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).[16]
Plasma Preparation & Bioanalysis:
Centrifuge the blood samples to separate plasma.[16]
Analyze the plasma samples using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to determine the concentration of the compound at each time point.[15][16]
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis software.[15]
Synthesizing the Data: Proposing Dosage Guidelines
By integrating data from the MTD and PK studies, a researcher can establish initial dosage guidelines for efficacy studies.
Select Dose Levels for Efficacy:
The highest dose should be at or near the MTD to test for maximum effect.[17]
Select at least two lower doses (e.g., MTD/3, MTD/10) to establish a dose-response relationship.[2]
Determine Dosing Frequency:
The compound's half-life (T½) from the PK study is the primary determinant of dosing frequency.
If the half-life is long (e.g., >12 hours), once-daily (q.d.) dosing may be sufficient.
If the half-life is short (e.g., 2-4 hours), twice-daily (b.i.d.) dosing might be necessary to maintain exposure above a target concentration.[18]
Validate with a Repeat-Dose Study:
Before initiating a long-term efficacy study, it is crucial to confirm that the proposed repeated dosing regimen is well-tolerated.[2]
Administer the highest chosen dose (e.g., the MTD) on the proposed schedule (e.g., daily) for 5-7 days and monitor for cumulative toxicity, paying close attention to body weight.[2][17] If significant weight loss occurs, the dose for chronic studies must be reduced.[17]
Table 3: Example Dosage Guideline Synthesis
Study Outcome
Data Point
Implication for Dosage Guideline
MTD Study
Single-dose IP MTD = 50 mg/kg
The highest dose for efficacy studies should not exceed 50 mg/kg.
PK Study (at 10 mg/kg PO)
T½ = 4 hours
Suggests twice-daily (b.i.d.) dosing is needed to maintain consistent plasma levels.
Repeat-Dose Tolerability (50 mg/kg, q.d. x 5 days)
18% body weight loss
The single-dose MTD is not tolerated with repeat dosing. The chronic MTD is lower.
Revised Efficacy Doses
Final Proposed Doses
Based on the data, select doses of 30 mg/kg, 10 mg/kg, and 3 mg/kg administered b.i.d. for the efficacy study.
By following this systematic, evidence-based approach, researchers can confidently establish and justify dosage guidelines for a novel compound like 1-(Thiazol-2-yl)propan-1-amine, ensuring the generation of high-quality, reproducible, and ethically sound scientific data.
References
In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. National Center for Biotechnology Information. Available at: [Link]
How to decide a dose for mice if the doses are not available in any literature. ResearchGate. Available at: [Link]
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Available at: [Link]
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Available at: [Link]
Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. National Center for Biotechnology Information. Available at: [Link]
A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. National Center for Biotechnology Information. Available at: [Link]
Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. SciSpace. Available at: [Link]
Maximum Tolerable Dose Study Services. Reaction Biology. Available at: [Link]
In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. Available at: [Link]
Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. BioIVT. Available at: [Link]
Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. National Center for Biotechnology Information. Available at: [Link]
Acute toxicity – MTD/NOAEL studies. Bienta. Available at: [Link]
Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. Available at: [Link]
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. National Center for Biotechnology Information. Available at: [Link]
Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. PRISYS Biotech. Available at: [Link]
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
Catalytic Applications of 1-(Thiazol-2-yl)propan-1-amine Derivatives: A Guide for Synthetic Chemists
Foreword: Navigating the Research Frontier The thiazole moiety is a privileged scaffold in medicinal chemistry and has found increasing utility in the realm of catalysis.[1][2] Its unique electronic properties, arising f...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Navigating the Research Frontier
The thiazole moiety is a privileged scaffold in medicinal chemistry and has found increasing utility in the realm of catalysis.[1][2] Its unique electronic properties, arising from the interplay of the sulfur and nitrogen heteroatoms, make it an intriguing component in the design of novel ligands and organocatalysts. This guide focuses on the catalytic potential of a specific, yet underexplored subclass: 1-(Thiazol-2-yl)propan-1-amine derivatives .
A comprehensive survey of current literature reveals that while the broader family of thiazole-containing compounds, particularly N-Heterocyclic Carbenes (NHCs) derived from thiazolium salts and chiral thiazolines, have established roles in catalysis, specific applications for 1-(Thiazol-2-yl)propan-1-amine derivatives are not yet widely reported.[1][3] This document, therefore, serves a dual purpose: to summarize the established catalytic principles of closely related thiazole systems and to provide a forward-looking, technically detailed framework for researchers aiming to explore the catalytic potential of this specific amine scaffold. The protocols and applications described herein are grounded in well-established, analogous systems, offering a robust starting point for new research endeavors.
Section 1: Chiral 1-(Thiazol-2-yl)propan-1-amine Derivatives as Ligands in Asymmetric Metal Catalysis
The development of effective chiral ligands is a cornerstone of asymmetric catalysis.[4] The 1,2-amino alcohol and 1,2-diamine motifs are central to many successful ligand designs due to their ability to form stable chelate complexes with transition metals. A chiral 1-(thiazol-2-yl)propan-1-amine derivative, particularly one with an additional coordinating group, presents a compelling structure for a bidentate or tridentate ligand. The thiazole nitrogen and the propan-1-amine nitrogen can act as a classic N,N-chelate system, suitable for a variety of metal-catalyzed reactions.
Rationale and Design Principles
The efficacy of a chiral ligand hinges on its ability to create a well-defined, asymmetric environment around the metal center, thereby directing the stereochemical outcome of a reaction. For a 1-(thiazol-2-yl)propan-1-amine derivative, the key design elements are:
Stereocenter: The chiral center at the C1 position of the propane chain is crucial for inducing enantioselectivity.
Chelation: The thiazole nitrogen (N3) and the amine nitrogen form a stable 5-membered chelate ring with a metal center.
Steric Hindrance: Substituents on the amine, the propane backbone, or the thiazole ring can be modulated to fine-tune the steric environment of the catalytic pocket, enhancing enantioselectivity.
Electronic Effects: The electron-donating or -withdrawing nature of substituents on the thiazole ring can influence the electronic properties of the metal center, thereby affecting its catalytic activity.
Proposed Synthesis of a Chiral Ligand: (S)-N-((S)-1-(Thiazol-2-yl)propan-1-yl)pyrrolidine-2-carboxamide
This protocol outlines a plausible, multi-step synthesis of a chiral diamide ligand derived from L-proline and a racemic 1-(thiazol-2-yl)propan-1-amine, followed by chiral resolution. This approach leverages a readily available chiral building block to introduce the second chiral center and coordinating amide group.
Caption: Proposed synthetic workflow for a chiral thiazolyl diamide ligand.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the application of the synthesized chiral thiazole-based ligand in the asymmetric transfer hydrogenation of a model ketone, a fundamental transformation in organic synthesis.
Materials:
[Ru(p-cymene)Cl₂]₂ (dimer)
Chiral Ligand (e.g., (S,S)-Ligand from the synthesis above)
Acetophenone
Formic acid/triethylamine (5:2 azeotropic mixture) as the hydrogen source
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Catalyst Pre-formation (In situ):
In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (1.0 mol%) and the chiral ligand (2.2 mol%) in the anhydrous solvent (5 mL).
Stir the mixture at room temperature for 30-60 minutes. A color change should be observed, indicating complex formation.
Reaction Setup:
To the flask containing the pre-formed catalyst, add acetophenone (1.0 mmol, 1.0 equiv).
Add the formic acid/triethylamine azeotrope (5.0 equiv) via syringe.
Reaction Execution:
Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the specified time (e.g., 12-24 hours).
Monitor the reaction progress by TLC or GC analysis.
Work-up and Purification:
Upon completion, cool the reaction to room temperature and quench with a saturated NaHCO₃ solution.
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol.
Analysis:
Determine the conversion by ¹H NMR spectroscopy or GC analysis.
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Caption: Representative performance of various chiral ligand types in asymmetric catalysis, providing a benchmark for the potential of new thiazole-based ligands.
Section 2: Thiazolium Salts as N-Heterocyclic Carbene (NHC) Precursors
Thiazol-2-ylidenes, a class of N-Heterocyclic Carbenes (NHCs), are potent organocatalysts that are typically generated in situ from the deprotonation of a corresponding thiazolium salt precursor.[7] These carbenes are synthetic analogs of the active form of thiamine (Vitamin B1) and are highly effective in promoting reactions such as the benzoin condensation, Stetter reaction, and various redox transformations.[7] An N-substituted 1-(thiazol-2-yl)propan-1-amine can be readily converted into a thiazolium salt, making it a viable precursor for NHC catalysis.
Mechanism of NHC Catalysis: The Benzoin Condensation
The benzoin condensation, the dimerization of two aldehydes to form an α-hydroxy ketone, is a classic example of NHC catalysis. The thiazol-2-ylidene plays a crucial role in achieving umpolung (polarity reversal) of one aldehyde molecule.
Caption: Catalytic cycle of the NHC-catalyzed benzoin condensation.
Protocol: Synthesis of a Thiazolium Salt Precursor
Materials:
1-(Thiazol-2-yl)propan-1-amine
An alkyl halide (e.g., Benzyl bromide)
A suitable solvent (e.g., Acetonitrile or Toluene)
Procedure:
Dissolve 1-(thiazol-2-yl)propan-1-amine (1.0 equiv) in the solvent in a round-bottom flask.
Add the alkyl halide (1.1 equiv) to the solution.
Heat the mixture under reflux (e.g., 80-100 °C) for 12-24 hours. The formation of a precipitate is often observed.
Cool the reaction mixture to room temperature.
Collect the solid product by filtration.
Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
Dry the resulting thiazolium salt under vacuum. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Experimental Protocol: NHC-Catalyzed Benzoin Condensation of Benzaldehyde
Materials:
Thiazolium salt precursor (e.g., 3-benzyl-2-(1-aminopropyl)thiazolium bromide) (10 mol%)
A base (e.g., DBU or Triethylamine) (20-30 mol%)
Benzaldehyde
Anhydrous solvent (e.g., THF or DCM)
Procedure:
Reaction Setup:
To a dry flask under an inert atmosphere, add the thiazolium salt (0.10 mmol) and the anhydrous solvent (2 mL).
Add benzaldehyde (1.0 mmol).
Catalyst Generation and Reaction Initiation:
Add the base (e.g., DBU, 0.20 mmol) dropwise to the stirred solution at room temperature. The base will deprotonate the C2-proton of the thiazolium ring to generate the active NHC catalyst in situ.
Reaction Execution:
Stir the reaction at room temperature for 12-24 hours.
Monitor the reaction for the disappearance of benzaldehyde and the formation of the benzoin product by TLC.
Work-up and Purification:
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure benzoin.
References
Zhang, J., Li, T., Li, X., Lv, A., Li, X., Wang, Z., Wang, R., Ma, Y., Fang, R., Szostak, R., & Szostak, M. (2022). Thiazol-2-ylidenes: Versatile N-Heterocyclic Carbene Ligands with Enhanced Electrophilicity for Transition-Metal-Catalysis. Communications Chemistry. Available at: [Link]
Gini, A., Le-Huu, S., & De-Hondt, P. (2018). On the Redox Properties of the Dimers of Thiazol-2-ylidenes That Are Relevant for Radical Catalysis. The Journal of Organic Chemistry. Available at: [Link]
Li, Y., Wang, M., & Li, X. (2019). Recent advances in the catalytic asymmetric reactions of thiazolone derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
Almassy, A., & Bella, M. (2016). 1H-Imidazol-4(5H)-ones and thiazol-4(5H)-ones as emerging pronucleophiles in asymmetric catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]
Kaur, N., & Kishore, D. (2023). Recent advances in the synthesis and utility of thiazoline and its derivatives. Journal of the Iranian Chemical Society. Available at: [Link]
Zhang, J., Li, T., et al. (2022). Thiazol-2-ylidenes as N-Heterocyclic carbene ligands with enhanced electrophilicity for transition metal catalysis. ResearchGate. Available at: [Link]
Singh, G. P., & Singh, V. K. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. Available at: [Link]
Wang, Z., et al. (2023). recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Chinese Journal of Chemistry. Available at: [Link]
Kumar, A., & Kumar, R. (2016). Bioactive (thiazol-2-yl)amine derivatives. ResearchGate. Available at: [Link]
Nallagonda, R., & Sree, M. L. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. SynOpen. Available at: [Link]
Chemsigma. 1-(Thiazol-2-yl)ethanamine HCl. Available at: [Link]
Sharma, P., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Applied NanoBioScience. Available at: [Link]
El-Sayed, R., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. Available at: [Link]
Al-Otaibi, A. A., et al. (2024). Copper catalyzed synthesis of thiazole derivatives from enaminones, amines and CS₂. Scientific Reports. Available at: [Link]
Novikov, A. S., et al. (2022). Coupling of Thiazole-2-Amines with Isocyanide Ligands in bis-(Isocyanide) Platinum Complex: A New Type of Reactivity. Molecules. Available at: [Link]
Wang, Z., et al. (2010). Concise methods for the synthesis of chiral polyoxazolines and their application in asymmetric hydrosilylation. Beilstein Journal of Organic Chemistry. Available at: [Link]
Gabriele, B., et al. (2019). A Multicomponent Approach to Imidazo[2,1‐b]thiazole Derivatives by Sequential PdI2/KI‐Catalyzed Deprotective Oxidative Amino. Chemistry – An Asian Journal. Available at: [Link]
Application Notes and Protocols for a Novel Cell Viability Assay Utilizing 1-(Thiazol-2-yl)propan-1-amine
Introduction: The Thiazole Moiety as a Versatile Pharmacophore in Cellular Assays The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Thiazole Moiety as a Versatile Pharmacophore in Cellular Assays
The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The chemical versatility of the thiazole nucleus also makes it a valuable component in the design of probes for cellular analysis. A prime example is the ubiquitous MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where the reduction of the thiazole-containing tetrazolium salt by mitochondrial dehydrogenases in living cells serves as a hallmark of metabolic activity.[2][3][4]
This document outlines a novel, hypothetical cell viability assay based on the compound 1-(Thiazol-2-yl)propan-1-amine . As this is not a conventional reagent for viability assessment, these application notes serve as a theoretical and practical guide for its validation and use in a research setting. We propose a mechanism whereby this primary amine-containing thiazole derivative acts as a substrate for cellular amine oxidases, enzymes active in viable cells. The enzymatic conversion of this substrate is coupled to a secondary reaction to produce a fluorescent signal, proportional to the number of living cells.
Principle of the Assay: An Enzyme-Coupled Fluorescence Approach
The proposed assay is predicated on the enzymatic activity of monoamine oxidases (MAOs) or other related amine oxidases present in metabolically active cells. These enzymes catalyze the oxidative deamination of primary amines.
The core principle involves a two-step, enzyme-coupled reaction:
Enzymatic Conversion: In viable cells, amine oxidases convert the non-fluorescent substrate, 1-(Thiazol-2-yl)propan-1-amine, into an intermediate product and release hydrogen peroxide (H₂O₂).
Fluorogenic Detection: The generated hydrogen peroxide, in the presence of a horseradish peroxidase (HRP) catalyst, oxidizes a non-fluorescent detection reagent (e.g., Amplex Red) into a highly fluorescent product (resorufin).
The intensity of the fluorescence is directly proportional to the amount of hydrogen peroxide produced, which in turn is dependent on the enzymatic conversion of the thiazole substrate by the viable cell population. Dead cells, having lost their metabolic activity and membrane integrity, will not be able to perform this conversion, thus providing a clear distinction between live and dead cell populations.[5][6][7]
Visualization of the Proposed Assay Workflow
Caption: A schematic overview of the experimental workflow.
Detailed Protocols
Reagent Preparation and Storage
Substrate Stock Solution (100X):
Prepare a 10 mM stock solution of 1-(Thiazol-2-yl)propan-1-amine in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Prepare a 10 U/mL solution of HRP in a suitable buffer (e.g., 1X PBS).
Aliquot and store at -20°C.
Fluorescent Probe Stock Solution (100X):
Prepare a 10 mM stock solution of a suitable probe, such as Amplex Red, in DMSO.
Aliquot and store at -20°C, protected from light.
Assay Buffer:
1X Phosphate-Buffered Saline (PBS), pH 7.4.
Working Assay Reagent (Prepare fresh before use):
For each 96-well plate, prepare the following mixture in a sterile tube, protected from light:
5 mL of Assay Buffer (1X PBS)
50 µL of Substrate Stock Solution (100X)
50 µL of HRP Stock Solution (100X)
50 µL of Fluorescent Probe Stock Solution (100X)
Vortex gently to mix.
Protocol 1: General Cell Viability Assay
This protocol is designed for assessing cell viability in a 96-well plate format.
Cell Seeding:
Seed cells in a 96-well, clear-bottom, black-walled plate at a density optimized for your cell line (typically 5,000-20,000 cells per well) in a final volume of 100 µL of culture medium.
Include wells with medium only to serve as a background control.
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂) for 24 hours or until cells adhere.
Compound Treatment (Optional):
If assessing the cytotoxicity of a compound, remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound.
Include vehicle-only controls.
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
Assay Procedure:
After the incubation period, carefully add 50 µL of the freshly prepared Working Assay Reagent to each well, including the background control wells.
Mix gently by tapping the plate.
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.
Data Acquisition:
Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorescent probe (e.g., for resorufin produced from Amplex Red, Ex/Em = 560/590 nm).
Data Analysis:
Subtract the average fluorescence intensity of the background control wells from all other wells.
Calculate the percentage of cell viability for treated wells relative to the vehicle-treated control wells using the following formula:
Protocol 2: Optimization of Cell Seeding Density and Incubation Time
To ensure the assay is within the linear dynamic range, it is crucial to optimize the cell number and incubation time.
Cell Seeding:
Prepare a serial dilution of your cell suspension.
Seed a range of cell densities (e.g., from 500 to 50,000 cells per well) in a 96-well plate in 100 µL of medium.
Incubate for 24 hours.
Assay and Kinetic Reading:
Add 50 µL of the Working Assay Reagent to all wells.
Place the plate in a kinetic-capable plate reader set to 37°C.
Measure fluorescence every 30 minutes for a period of 4-6 hours.
Analysis:
For each cell density, plot the fluorescence intensity against time.
Select an incubation time point that falls within the linear phase of the reaction for the desired cell density range. This ensures that the signal is not saturated and is proportional to the cell number.
Data Interpretation and Expected Results
The fluorescence intensity generated in this assay is a direct measure of the enzymatic activity of the viable cell population. A higher fluorescence signal corresponds to a greater number of viable, metabolically active cells.
Parameter
Expected Outcome
Interpretation
Viable Cells
High fluorescence signal
Indicates a healthy cell population with active amine oxidase enzymes.
Dead/Dying Cells
Low fluorescence signal (near background)
Loss of metabolic activity and enzyme function leads to no substrate conversion.
Cytotoxic Compound
Dose-dependent decrease in fluorescence
The compound reduces cell viability, leading to a lower signal.
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
High Background Fluorescence
- Contamination of reagents or medium.- Spontaneous degradation of the fluorescent probe.
- Use sterile, fresh reagents and medium.- Prepare Working Assay Reagent immediately before use and protect from light.
Low Signal or Poor Sensitivity
- Cell number is too low.- Incubation time is too short.- Low expression of amine oxidases in the cell line.
- Optimize cell seeding density (see Protocol 2).- Increase incubation time with the assay reagent.- This assay may not be suitable for all cell types. Consider a different viability assay.
Signal Saturation (Plateau)
- Cell number is too high.- Incubation time is too long.
- Reduce the number of cells seeded per well.- Decrease the incubation time with the assay reagent.
References
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
Creative Bioarray. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]
Lagnado, A. M., & Smaele, E. D. (2023). Thiazole Ring—A Biologically Active Scaffold. PMC. Retrieved from [Link]
BMG LABTECH. (2024). Resazurin assay for cell viability & cytotoxicity. Retrieved from [Link]
Frontiers. (2023). Editorial: Mapping enzyme activity: from novel diagnostics to target-based therapeutics, how activity-based probes are improving our understanding of biological catalysts. Retrieved from [Link]
Bera, H., et al. (2023). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Retrieved from [Link]
ACS Publications. (2024). Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. Chemical Reviews. Retrieved from [Link]
Tsien, R. Y. (n.d.). CREATING NEW FLUORESCENT PROBES FOR CELL BIOLOGY. UCSD. Retrieved from [Link]
Application Note: Optimization of Flash Chromatography for the Purification of 1-(Thiazol-2-yl)propan-1-amine
Executive Summary & Analyte Profiling The purification of primary aliphatic amines via normal-phase flash chromatography presents a notorious challenge in synthetic and medicinal chemistry. 1-(Thiazol-2-yl)propan-1-amine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analyte Profiling
The purification of primary aliphatic amines via normal-phase flash chromatography presents a notorious challenge in synthetic and medicinal chemistry. 1-(Thiazol-2-yl)propan-1-amine features a highly basic primary amine (pKa ~9–10) attached to a weakly basic thiazole heterocycle.
When loaded onto standard bare silica gel, basic organic amines act as strong Lewis/Brønsted bases, interacting aggressively with the weakly acidic silanol groups (Si-OH) present on the silica surface[1]. This interaction leads to severe peak tailing, irreversible adsorption, and poor product recovery[1]. To achieve high-purity isolation of 1-(Thiazol-2-yl)propan-1-amine, the chromatographic method must actively neutralize or bypass these silanol interactions.
Mechanistic Insights & Strategic Method Development
To overcome the "amine problem," two distinct and field-proven strategies can be employed, each relying on a specific causality to ensure a sharp elution band.
Strategy A: Mobile Phase Modification (The "Competing Amine" Approach)
This classical approach utilizes standard, cost-effective bare silica but modifies the mobile phase to dynamically neutralize the stationary phase. By introducing a volatile competing amine—typically ammonium hydroxide (NH₄OH)—into the solvent system, the acidic silanols are masked[1]. The ammonia preferentially binds to the silica, allowing the target 1-(Thiazol-2-yl)propan-1-amine to elute without tailing[1]. The gold-standard solvent system for this technique is Dichloromethane (DCM) and Methanol (MeOH) containing aqueous NH₄OH[2].
An alternative modern approach is to change the stationary phase entirely. Amine-functionalized silica (e.g., KP-NH) features a surface covalently bonded with aminopropyl groups[3]. Because the pH modifier is permanently attached to the surface, the underlying silica's acidity is inherently neutralized[3]. This creates a chemical environment conducive to basic compounds without the need for mobile phase modifiers, allowing the use of simple Hexane/Ethyl Acetate gradients[3].
Fig 1. Decision matrix for stationary and mobile phase selection in primary amine purification.
UV Detection & Solvent Masking Causality
Thiazole derivatives typically exhibit UV absorbance maxima in the 240–260 nm range. When executing Strategy B (Hexane/EtOAc), it is critical to understand solvent UV cutoffs. Ethyl acetate absorbs UV light strongly from <200 nm up to ~260 nm[4]. As the EtOAc gradient increases, its absorbance can completely mask the detection of the thiazole compound[4]. Therefore, when using EtOAc, the system must utilize baseline subtraction, or alternative detection methods like Evaporative Light Scattering Detection (ELSD) must be employed.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Bare Silica Purification (DCM / MeOH / NH₄OH)
Expertise Insight: Never add aqueous NH₄OH directly to a DCM reservoir, as it will cause biphasic separation and erratic pump behavior. The modifier must be pre-dissolved in the polar alcohol.
Step 1: Solvent Preparation & TLC Validation
Prepare Solvent A : 100% Dichloromethane (DCM).
Prepare Solvent B : 10% aqueous NH₄OH (28% w/w) in Methanol. (e.g., 100 mL NH₄OH added to 900 mL MeOH).
Self-Validation : Run a TLC of the crude mixture using 90% Solvent A and 10% Solvent B. A successful system will yield a round, non-tailing spot for the amine with an Rf of 0.2–0.3.
Step 2: Column Equilibration
Mount a standard bare silica flash cartridge (e.g., 25g for 1g of crude).
Equilibrate the column with 3 Column Volumes (CV) of 100% Solvent A.
Step 3: Loading and Elution
Dry-load the crude amine onto Celite or dissolve in a minimal amount of DCM for liquid injection.
Execute the gradient defined in Table 2 . Monitor UV absorbance at 254 nm.
Fig 2. Mechanism of silanol neutralization by competing amine modifiers to prevent peak tailing.
Technical Support Center: Synthesis of 1-(Thiazol-2-yl)propan-1-amine
Welcome to the technical support center for the synthesis of 1-(Thiazol-2-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associ...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1-(Thiazol-2-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. The content is structured in a practical, question-and-answer format to directly address potential issues encountered in the lab, providing not just solutions but also the underlying scientific rationale to empower your experimental design.
Introduction: The Challenge of Synthesizing 1-(Thiazol-2-yl)propan-1-amine
1-(Thiazol-2-yl)propan-1-amine is a valuable building block in medicinal chemistry, often incorporated into molecules with diverse biological activities.[1] The thiazole ring itself is a privileged scaffold found in numerous FDA-approved drugs. However, the synthesis of this specific chiral amine presents several challenges, including controlling selectivity, minimizing side-product formation, and ensuring a high overall yield. This guide provides troubleshooting strategies for the most common and effective synthetic routes.
Choosing Your Synthetic Pathway
The optimal route to 1-(Thiazol-2-yl)propan-1-amine depends on the availability of starting materials, scale, and equipment. Two primary, robust pathways are reductive amination and a Grignard reaction with a nitrile, each with distinct advantages and potential pitfalls.
Caption: Decision workflow for selecting a synthetic route.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the synthesis.
Route A: Reductive Amination of 1-(Thiazol-2-yl)propan-1-one
Reductive amination is a powerful method for forming amines from carbonyl compounds.[2] The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced.
Q1: My reaction has stalled, showing low conversion of the starting ketone. What are the likely causes and how can I improve it?
A1: Low conversion in reductive amination often points to issues with imine formation or the activity of the reducing agent.
Plausible Causes:
Inefficient Imine Formation: The equilibrium between the ketone, ammonia source, and the imine may not favor the imine. This is often pH-dependent.
Inactive Reducing Agent: The chosen hydride reagent may be old, may have been deactivated by moisture, or may not be potent enough for the specific substrate.
Catalyst Poisoning (if applicable): If using catalytic hydrogenation, the sulfur atom in the thiazole ring can act as a catalyst poison for certain metal catalysts like Palladium.
Recommended Solutions & Rationale:
Solution
Rationale
Optimize pH
Imine formation is acid-catalyzed but requires a free amine nucleophile. The optimal pH is typically between 6 and 8. Add a mild acid like acetic acid to catalyze imine formation without fully protonating the ammonia source.
Use a Dehydrating Agent
Add molecular sieves (3Å or 4Å) to the reaction. This removes water, which is a byproduct of imine formation, and drives the equilibrium towards the imine intermediate, increasing the substrate for reduction.
Change the Reducing Agent
Switch to a reagent that is more selective for imines over ketones, such as sodium triacetoxyborohydride (STAB). STAB is milder than sodium borohydride (NaBH₄) and often gives cleaner reactions with fewer alcohol byproducts.[2] For more difficult reductions, a stronger agent like sodium cyanoborohydride (NaBH₃CN) can be used, but requires careful pH control due to its toxicity profile.
Choose an Appropriate Catalyst
If using catalytic hydrogenation, a more sulfur-tolerant catalyst like Rhodium on carbon or Raney Nickel might be more effective than Palladium-based catalysts.
Q2: The main byproduct of my reaction is 1-(Thiazol-2-yl)propan-1-ol. How can I suppress its formation?
A2: The formation of the alcohol byproduct indicates that the reduction of the starting ketone is competing with or occurring faster than the reduction of the imine intermediate.
Plausible Causes:
Slow Imine Formation: If the imine forms slowly, the reducing agent will preferentially reduce the more abundant ketone.
Non-selective Reducing Agent: Strong reducing agents like NaBH₄ can rapidly reduce the ketone before sufficient imine has formed.[2]
Recommended Solutions & Rationale:
Caption: Troubleshooting workflow for alcohol byproduct formation.
Pre-formation of the Imine: Allow the ketone and the ammonia source (e.g., ammonium acetate) to stir together in the solvent for 1-2 hours before introducing the reducing agent. This allows the imine concentration to build up.
Use a Selective Reducing Agent: As mentioned in A1, sodium triacetoxyborohydride (STAB) is the reagent of choice here. It is less basic and sterically hindered, making it significantly slower to reduce ketones compared to imines.
Control Stoichiometry: Ensure an excess of the ammonia source is used to push the equilibrium towards the imine. A 5-10 fold excess of ammonium acetate is common.
Route B: Grignard Addition to 2-Cyanothiazole followed by Reduction
This route involves the nucleophilic addition of an ethyl Grignard reagent (EtMgBr) to 2-cyanothiazole to form an imine intermediate, which is then reduced to the primary amine.[3][4]
Q1: My Grignard reaction fails to initiate or proceeds with very low yield. What troubleshooting steps should I take?
A1: Grignard reactions are notoriously sensitive to atmospheric moisture and oxygen. Failure to initiate is almost always due to procedural issues.
Plausible Causes:
Wet Glassware or Solvent: Trace amounts of water will quench the Grignard reagent.
Passive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction with the ethyl halide.
Impure Reagents: The ethyl halide or the solvent (typically THF or diethyl ether) may contain inhibitors or moisture.
Recommended Solutions & Rationale:
Solution
Rationale
Ensure Anhydrous Conditions
All glassware must be oven- or flame-dried immediately before use and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
Activate Magnesium Turnings
Briefly crush the magnesium turnings with a glass rod (under inert gas) to expose a fresh surface. A small crystal of iodine can also be added; its reaction with magnesium cleans the surface. Alternatively, a few drops of 1,2-dibromoethane can be used for activation.
Use Fresh, Pure Reagents
Use a freshly opened bottle of ethyl bromide or iodide. Ensure the 2-cyanothiazole is pure and dry before adding it to the formed Grignard reagent.
Q2: After work-up, I am isolating 1-(Thiazol-2-yl)propan-1-one (ketone) instead of the desired amine. What went wrong?
A2: Isolating the ketone means the intermediate imine was successfully formed but was hydrolyzed to the ketone during aqueous work-up before it could be reduced.
Plausible Cause:
Premature Hydrolysis: The standard Grignard work-up involves adding an aqueous acid solution (like NH₄Cl), which will rapidly hydrolyze the intermediate magnesio-imine to a ketone. The reduction step must occur before this hydrolysis.
Recommended Solutions & Rationale:
In-Situ Reduction: This is the most critical adjustment. After the Grignard addition to the nitrile is complete, do NOT perform an aqueous workup. Instead, cool the reaction mixture (e.g., to 0 °C) and add a powerful reducing agent capable of reducing the imine salt, such as lithium aluminum hydride (LAH) or NaBH₄ in a suitable solvent system (e.g., methanol added carefully).[3] The reduction must be done in the same pot before quenching the reaction with water.
Careful Quenching Post-Reduction: After the reduction is complete, the reaction can then be carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, to precipitate the metal salts, which can then be filtered off.
Experimental Protocols
Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is optimized for selectivity and yield, minimizing the formation of alcohol byproducts.
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1-(Thiazol-2-yl)propan-1-one (1.0 eq) and ammonium acetate (10.0 eq).
Solvent Addition: Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to create a ~0.2 M solution with respect to the ketone.
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The solution may remain a suspension.
Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq).
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 12-24 hours).
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by silica gel column chromatography, eluting with a gradient of methanol in DCM containing 1% triethylamine to prevent the product from streaking on the column.
References
Vertex AI Search. (2022).
Vertex AI Search. (n.d.). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents.
Vertex AI Search. (n.d.).
Vertex AI Search. (n.d.).
Der Pharma Chemica. (2013).
PMC. (2025).
ACS Combinatorial Science. (2019). Aryliodoazide Synthons: A Different Approach for Diversified Synthesis of 2-Aminothiazole, 1,3-Thiazole, and 1,3-Selenazole Scaffolds.
ResearchGate. (n.d.). Synthesis of 1-[aryl-(thiazol-2-ylamino)-methyl]-naphthalen-2-ol using PPL.
Vertex AI Search. (2025).
IntechOpen. (2020).
FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
Optimizing reaction conditions for 1-(Thiazol-2-yl)propan-1-amine amidation
Technical Support Center: Amidation of 1-(Thiazol-2-yl)propan-1-amine Welcome to the technical support resource for the amidation of 1-(Thiazol-2-yl)propan-1-amine. This guide is designed for researchers, medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Amidation of 1-(Thiazol-2-yl)propan-1-amine
Welcome to the technical support resource for the amidation of 1-(Thiazol-2-yl)propan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple protocols to explain the underlying principles of the reaction, enabling you to intelligently optimize conditions and troubleshoot common issues encountered in the laboratory.
Section 1: Foundational Principles of the Amidation Reaction
The amidation of 1-(Thiazol-2-yl)propan-1-amine with a carboxylic acid is a cornerstone reaction in medicinal chemistry, forming a stable amide bond.[1][2] Due to the formation of an unreactive carboxylate-ammonium salt, direct heating of the amine and carboxylic acid is typically inefficient.[3] Therefore, the reaction necessitates the use of a coupling reagent to "activate" the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[1][4]
The general process occurs in two main steps, which can be performed in a single pot:
Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea ester for carbodiimides).[1][5]
Coupling: The amine, 1-(Thiazol-2-yl)propan-1-amine, attacks the activated intermediate, forming the desired amide bond and releasing the coupling reagent byproduct.[5]
Caption: General mechanism for amide bond formation.
Section 2: Optimizing Key Reaction Parameters
Success in amidation hinges on the careful selection of reagents and conditions. This section details the critical parameters and provides a validated starting point for your experiments.
Choosing the Right Coupling Reagent
The choice of coupling reagent is the most critical decision and is dictated by the substrate's complexity, steric hindrance, and sensitivity to racemization.[3][6] Reagents fall into three main classes: carbodiimides, phosphonium salts, and aminium/uronium salts.[1]
Additives are frequently used with carbodiimides to improve reaction rates and, crucially, to suppress racemization.[5][10] They work by forming an active ester intermediate that is more stable than the O-acylisourea, minimizing the formation of the undesired N-acylurea byproduct.[4]
HOBt (1-Hydroxybenzotriazole): The classic additive, very effective at preventing racemization.[4] However, anhydrous HOBt is classified as an explosive, restricting its availability.[4]
Oxyma Pure (Ethyl cyanohydroxyiminoacetate): A modern, non-explosive alternative to HOBt with a superior safety profile and comparable or even better efficiency in suppressing racemization.[11]
Recommended Starting Protocol
This protocol provides a robust baseline for the amidation of 1-(Thiazol-2-yl)propan-1-amine. Optimization may be required depending on the specific carboxylic acid used.
Caption: Standard experimental workflow for amidation.
Parameter
Recommended Condition
Rationale & Expert Insights
Carboxylic Acid
1.0 equivalent
The limiting reagent.
Amine
1.1 - 1.2 equivalents
A slight excess helps drive the reaction to completion.[8]
Coupling Reagent
1.1 - 1.2 equivalents
A slight excess ensures full activation of the carboxylic acid. For difficult couplings, this can be increased to 1.5 equivalents.
Additive (if using carbodiimide)
1.1 - 1.2 equivalents
Stoichiometric amounts relative to the coupling reagent are required for efficacy.
Base
2.0 - 3.0 equivalents
Typically a non-nucleophilic tertiary amine like DIPEA or NMM. Required to neutralize any acid salts (e.g., amine HCl) and to facilitate the coupling reaction.[10]
Solvent
Anhydrous DMF or DCM
Aprotic solvents are standard. DMF is excellent for solubility but has a high boiling point. DCM is volatile and easy to remove.[3] Greener alternatives like 2-MeTHF or EtOAc are increasingly being used.[3]
Temperature
0 °C to Room Temperature
Most couplings proceed well at room temperature.[8] For sensitive substrates prone to racemization, starting the reaction at 0 °C is recommended.[4][10]
Reaction Time
2 - 24 hours
Highly dependent on the substrates and coupling reagent. Monitor progress by TLC or LC-MS to determine completion.[8][12]
Section 3: Troubleshooting Guide & FAQs
Even with an optimized protocol, challenges can arise. This section addresses the most common issues in a direct question-and-answer format.
Caption: A decision tree for troubleshooting common issues.
FAQs
Q1: My reaction has stalled, and TLC/LC-MS shows significant unreacted starting materials. What should I do?
A1: This indicates an issue with reaction activation or efficiency.
Check Reagent Integrity: Coupling reagents, especially carbodiimides and phosphonium/uronium salts, can be sensitive to moisture. Ensure you are using fresh, high-quality reagents and anhydrous solvents.
Review Stoichiometry: Ensure you are using a slight excess (1.1-1.2 eq) of both the amine and the coupling reagent relative to the carboxylic acid.[8] This helps drive the equilibrium towards the product.
Increase Reagent Potency: If using a carbodiimide like EDC alone, the reaction may be too sluggish.[2] Add an activator like HOBt or Oxyma Pure.[10] If the problem persists, especially with sterically hindered substrates, switch to a more powerful coupling reagent like HATU or PyBOP.[3][6]
Pre-activation: Ensure you are pre-activating the carboxylic acid with the coupling reagent and base for 5-15 minutes before adding the amine.[9] This ensures the activated species is formed and ready to react.
Q2: The reaction is complete, but my crude NMR/LC-MS is very messy with multiple byproducts. What are the likely culprits?
A2: The formation of significant side products usually points to the specific coupling chemistry being used.
If using a carbodiimide (EDC, DCC): The primary side product is the stable N-acylurea, formed by an O-to-N acyl migration in the activated intermediate.[4][5] This is irreversible and consumes your activated acid. Solution: Lower the reaction temperature to 0°C and add HOBt or Oxyma Pure. These additives trap the activated acid as a more stable active ester, preventing the rearrangement.[4]
If using HBTU: The most common side reaction is the guanidinylation of your primary amine, 1-(Thiazol-2-yl)propan-1-amine.[9] This occurs when HBTU reacts directly with the amine before it can activate the carboxylic acid. Solution: Always pre-activate the carboxylic acid with HBTU before adding the amine.[9] This ensures the HBTU is consumed in the desired activation step first.
Racemization: If your carboxylic acid has a chiral center alpha to the carboxyl group, racemization can occur via the formation of a planar oxazolone intermediate.[10] Solution: Use a coupling reagent known for low racemization (HATU, COMU), add HOBt/Oxyma, and run the reaction at a lower temperature.[7][10]
Q3: I'm struggling to purify my final amide. The byproducts co-elute with my product on a silica column.
A3: Purification can be challenging due to the similar polarities of starting materials, products, and byproducts.[8] A robust workup is your first and best line of defense.
Optimize the Aqueous Workup:
Acid Wash: A wash with a dilute acid (e.g., 1M HCl or 5% citric acid) will protonate and remove basic impurities into the aqueous layer. This is highly effective for removing unreacted 1-(Thiazol-2-yl)propan-1-amine and the base (DIPEA).[8]
Base Wash: A wash with a dilute base (e.g., saturated NaHCO₃) will deprotonate and remove acidic impurities, such as unreacted carboxylic acid and additives like HOBt.[8]
Water/Brine Wash: This removes highly water-soluble byproducts like tetramethylurea (from HATU/HBTU) or the urea byproduct from EDC.[8]
Chromatography Strategy:
If standard silica gel chromatography (e.g., Hexane/Ethyl Acetate) fails, consider adding a small amount of a modifier to the mobile phase, such as triethylamine (to reduce tailing of basic compounds) or acetic acid (for acidic compounds).[13][14]
For very polar products, reverse-phase chromatography (e.g., C18 silica with a water/acetonitrile gradient) may provide better separation.[8]
Recrystallization: If your final amide product is a solid, recrystallization can be an excellent and scalable method to achieve high purity.[8]
References
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
McKinnell, R. M., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(7), 1897-1903. DOI:10.1039/C2GC36900A. Retrieved from [Link]
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
Der Pharma Chemica. (2016). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 8(1), 461-466. Retrieved from [Link]
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. DOI: 10.1021/bc00031a015. Retrieved from [Link]
Guntipally, S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(39), 5163-5166. Retrieved from [Link]
Al-Bayati, R. I. H., & Moustafa, A. H. (2020). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Biochemical and Cellular Archives, 20(2), 4347-4354. Retrieved from [Link]
van der Pijl, F., et al. (2005). Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. Bioorganic & Medicinal Chemistry, 13(6), 2115-2123. DOI: 10.1016/j.bmc.2005.01.018. Retrieved from [Link]
Ghorbani-Vaghei, R., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9405-9414. DOI: 10.1039/D3RA00507A. Retrieved from [Link]
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. DOI: 10.3390/molecules26051461. Retrieved from [Link]
Sharma, V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-149. Retrieved from [Link]
Reddit. (2020, August 7). Looking for some advice for purification of diamide. r/Chempros. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of amides. Retrieved from [Link]
Gilles, M. A., Hudson, A. Q., & Borders, C. L. (1990). pH Optimization of Amidation via Carbodiimides. Analytical Biochemistry, 184(2), 244-248. Retrieved from [Link]
Shang, W., et al. (2022). Visible-light-mediated amidation from carboxylic acids and tertiary amines via C–N cleavage. Chemical Communications, 58(55), 7705-7708. DOI: 10.1039/D2CC02787A. Retrieved from [Link]
Leggio, A., et al. (2018). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Monatshefte für Chemie - Chemical Monthly, 149(4), 791-800. Retrieved from [Link]
Stephens, C. E., et al. (2014). Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. Bioorganic & Medicinal Chemistry, 22(1), 221-235. Retrieved from [Link]
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
ResearchGate. (n.d.). Activity analysis of the carbodiimide-mediated amine coupling reaction on self-assembled monolayers by cyclic voltammetry. Retrieved from [Link]
Cross, R. F. (1988). The determination of fatty amides by high performance liquid chromatography. Journal of Chromatography A, 457, 419-424. Retrieved from [Link]
Kim, B., et al. (2013). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of Food Science, 78(1), C35-C41. Retrieved from [Link]
Erdélyi, B., et al. (2007). TLC/HPTLC and HPLC methods for monitoring microbial transformation processes. Journal of Planar Chromatography – Modern TLC, 20(4), 257-262. Retrieved from [Link]
Khodaei, M. M., et al. (2013). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 5(21), 6063-6068. DOI: 10.1039/C3AY41210A. Retrieved from [Link]
El-Faham, A., et al. (2021). N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Molbank, 2021(3), M1260. DOI: 10.3390/M1260. Retrieved from [Link]
Technical Support Center: 1-(Thiazol-2-yl)propan-1-amine Chiral Resolution
Welcome to the Application Support Knowledge Base. The separation of 1-(Thiazol-2-yl)propan-1-amine enantiomers presents unique stereochemical and physicochemical challenges. The presence of both a primary aliphatic amin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Knowledge Base. The separation of 1-(Thiazol-2-yl)propan-1-amine enantiomers presents unique stereochemical and physicochemical challenges. The presence of both a primary aliphatic amine and a highly polar, electron-rich thiazole ring often leads to complex solubility profiles, catalyst poisoning, and severe chromatographic tailing.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols for classical, enzymatic, and chromatographic resolution workflows.
Resolution Strategy Overview
Before troubleshooting specific issues, it is critical to select the appropriate resolution pathway based on your scale, yield requirements, and available infrastructure.
Workflow for the chiral resolution of 1-(Thiazol-2-yl)propan-1-amine.
Quantitative Comparison of Resolution Methods
Resolution Strategy
Typical Yield
Max Enantiomeric Excess (ee)
Scalability
Turnaround Time
Classical (Diastereomeric Salt)
30 - 40% (Max 50%)
85 - 95% (Post-recryst.)
High (Multi-kg)
2 - 4 Days
Enzymatic (MAO-N Deracemization)
> 80% (Theoretical 100%)
> 95%
Medium (Pilot)
1 - 2 Days
Chiral SFC (Preparative)
45 - 48% (Max 50%)
> 99%
Low-Medium (g to kg)
Hours
Classical Resolution (Diastereomeric Salt Formation)
Q: My resolution using tartaric acid is "oiling out" instead of forming crystals. How do I force diastereomeric salt crystallization?
Mechanistic Rationale:
"Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level of the solution is too high, or when the melting point of the resulting diastereomeric salt is depressed below the boiling point of the solvent. The thiazole ring in 1-(thiazol-2-yl)propan-1-amine enhances the lipophilicity of the salt, often preventing rigid crystal lattice formation in highly polar solvents like pure ethanol.
The Solution:
Implement the [1]. By using only 0.5 equivalents of the chiral resolving agent (e.g., Dibenzoyl-L-tartaric acid), you selectively precipitate the less soluble diastereomer while leaving the other enantiomer as a free base in solution. This drastically reduces the formation of mixed diastereomeric species and improves crystallization thermodynamics.
Dissolution: Dissolve 1.0 eq (10 mmol) of rac-1-(Thiazol-2-yl)propan-1-amine in 15 mL of a hot Ethyl Acetate/Ethanol mixture (80:20 v/v) at 65 °C.
Agent Addition: Slowly add 0.5 eq (5 mmol) of Dibenzoyl-L-tartaric acid dissolved in 5 mL of warm Ethanol.
Equilibration: Stir at 65 °C for 30 minutes to ensure complete salt formation. (Self-validation: The solution must remain clear at this stage. If cloudy, add EtOH dropwise until clear).
Controlled Cooling: Cool the reactor at a strict rate of 0.1 °C/min down to 20 °C. Rapid cooling traps impurities and causes oiling out.
Isolation: Filter the resulting crystals, wash with cold Ethyl Acetate, and dry under vacuum.
Free-basing: Treat the salt with 1M NaOH and extract with Dichloromethane to recover the enantiomerically enriched free amine.
Q: We want to bypass the 50% yield limit of classical resolution. What is the recommended biocatalyst for a thiazole-containing primary amine?
Mechanistic Rationale:
For heteroaryl alkylamines, Monoamine Oxidase (MAO-N) variants are highly effective. Specifically, the MAO-N D11 variant has been engineered to accommodate bulky, bicyclic, and heteroaromatic substrates. MAO-N facilitates the oxidation of the amine to an imine using molecular oxygen. Because the enzyme is strictly enantioselective, it only oxidizes the (S)-enantiomer. By adding a non-stereoselective reducing agent (like ammonia borane) to the reaction, the imine is continuously reduced back to the racemic amine. Over time, this dynamic kinetic resolution (deracemization) funnels the entire mixture into the unreactive (R)-enantiomer, breaking the 50% yield barrier[2].
Validated Protocol: MAO-N D11 Deracemization
Biocatalyst Preparation: Suspend E. coli whole cells expressing the MAO-N D11 enzyme at a concentration of 1 g/mL in 0.1 M phosphate buffer (pH 7.0).
Substrate Loading: Dissolve rac-1-(Thiazol-2-yl)propan-1-amine in N,N-Dimethylformamide (DMF). Add this to the buffer to achieve a final substrate concentration of 4 mM and a final DMF concentration of 5% v/v. (Mechanistic note: 5% DMF is critical; it solubilizes the lipophilic thiazole without denaturing the enzyme).
Reducing Agent: Add 8 mM of Ammonia Borane (
NH3⋅BH3
) to the aqueous mixture.
Incubation: Incubate the reaction at 37 °C for 24 hours in an orbital shaker (250 rpm) open to atmospheric oxygen (oxygen is the terminal electron acceptor for MAO-N).
In-Process Control: At 12 hours, extract a 100 µL aliquot, basify, extract with EtOAc, and analyze via chiral HPLC to verify ee% trajectory.
Harvesting: Once >95% ee is achieved, basify the bulk mixture to pH 12 with NaOH, extract 3x with Ethyl Acetate, dry over
Na2SO4
, and concentrate in vacuo to yield the pure (R)-enantiomer.
Preparative Chiral Chromatography (SFC/HPLC)
Q: During chiral SFC purification, the amine peak exhibits severe tailing and irreversible adsorption to the column. How can we improve peak shape and recovery?
Mechanistic Rationale:
1-(Thiazol-2-yl)propan-1-amine contains two highly interactive nitrogen atoms: the primary amine and the thiazole ring nitrogen. Both act as strong hydrogen-bond donors/acceptors and are highly basic. When using polysaccharide-based Chiral Stationary Phases (CSPs) like Chiralpak AD-H or IG, these basic nitrogens interact strongly with residual free silanols on the underlying silica support. This secondary interaction causes peak broadening, severe tailing, and low mass recovery.
The Solution:
You must competitively inhibit these secondary interactions by introducing a basic modifier into your mobile phase.
Validated Protocol: Optimized SFC Method
Column Selection: Use an immobilized amylose-based column (e.g., Chiralpak IG, 5 µm). Immobilized columns tolerate a wider range of modifiers without degrading the chiral polymer.
Mobile Phase Composition:
Component A: Supercritical
CO2
(Maintains high diffusivity and low viscosity).
Component B (Co-solvent): Methanol containing 0.2% v/v Isopropylamine (IPA) or Diethylamine (DEA) .
Gradient/Isocratic Setup: Run an isocratic method at 20% Component B / 80% Component A.
System Parameters: Backpressure at 120 bar; Temperature at 35 °C.
Sample Dilution: Dissolve the racemate in pure Methanol (matching the co-solvent) to prevent sample-solvent mismatch, which can cause fronting. (Self-validation: Ensure the sample is fully dissolved and filtered through a 0.22 µm PTFE syringe filter to prevent column frit blockage).
References
Chiral resolution - Wikipedia
Source: Wikipedia
URL:[Link]
(Cited for the foundational principles and the resource-efficient "Half-Equivalent Method" of classical diastereomeric salt resolution).
Novel Kinetic Resolution of Thiazolo-Benzimidazolines Using MAO Enzymes
Source: ACS Omega / National Institutes of Health (NIH)
URL:[Link]
(Cited for the authoritative mechanistic grounding and protocol parameters regarding the use of MAO-N D11 variants and DMF co-solvents for the enzymatic deracemization of thiazole-containing amines).
Technical Support Center: Troubleshooting Baseline Noise in 1-(Thiazol-2-yl)propan-1-amine Chromatography
Welcome to the Advanced Chromatography Support Center. Analyzing 1-(Thiazol-2-yl)propan-1-amine presents a unique intersection of chromatographic challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. Analyzing 1-(Thiazol-2-yl)propan-1-amine presents a unique intersection of chromatographic challenges. As a primary amine attached to a thiazole ring, it requires a delicate balance between peak shape optimization and detector sensitivity.
The thiazole moiety often necessitates low-wavelength UV detection (<220 nm) to achieve adequate signal, which inherently amplifies mobile phase background noise. Simultaneously, the highly basic primary amine is prone to severe peak tailing due to secondary interactions with residual silanols on the stationary phase[1]. Attempts to correct this tailing using traditional ion-pairing reagents often introduce severe baseline drift and chemical noise[2]. This guide provides a self-validating framework to diagnose and resolve these specific baseline anomalies.
Part 1: Diagnostic Workflow for Baseline Anomalies
Before adjusting your chemistry, you must isolate the mechanical, electronic, or chemical root cause of the noise.
Diagnostic decision tree for isolating mechanical, chemical, and electronic baseline noise sources.
Part 2: Technical FAQs
Q1: Why does my baseline exhibit severe drift and noise when analyzing 1-(Thiazol-2-yl)propan-1-amine at 214 nm?A1: This is a chemical causality issue driven by the molecule's structure. To prevent the primary amine from tailing, chromatographers frequently add 0.1% Trifluoroacetic acid (TFA)[2]. While TFA effectively masks residual silanols via ion-pairing, it strongly absorbs UV light below 220 nm[3]. As the gradient progresses, the changing concentration of the organic solvent alters the solvation sphere of TFA, shifting its molar absorptivity and causing massive baseline drift[3]. Furthermore, degraded TFA introduces high-frequency chemical noise.
Causality Fix: If using UV detection exclusively, switch to a chaotropic salt like sodium perchlorate (pH 2.5), which provides excellent peak shape without the UV absorbance penalty.
Q2: How can I definitively prove whether the baseline noise is caused by my pump or my detector?A2: Rely on the "Pump-Off" test, a self-validating diagnostic standard[4]. Baseline noise is broadly categorized into periodic (rhythmic pulsations from pump check valves or seals) and random (spiky/erratic noise from detector lamps or flow cell bubbles)[5]. By turning off the mobile phase flow while continuing to monitor the detector signal, you isolate the variables[4]. If the noise instantly ceases, the root cause is mechanical (pump/flow). If the random noise persists, the issue is electronic or optical (e.g., detector lamp degradation or a dirty flow cell).
Q3: I need MS compatibility, but Formic Acid causes my amine peaks to tail, and TFA suppresses my MS signal and ruins the UV baseline. What is the alternative?A3: This is the classic "amine paradox" in LC-MS. Formic acid is a weak ion-pairing agent and fails to shield the positively charged propan-1-amine from negatively charged silanols. TFA causes severe electrospray ionization (ESI) suppression. The most scientifically sound alternative is to circumvent the charge state entirely by using a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10.5). At pH 10.5, the primary amine is deprotonated and neutral, eliminating silanol interactions and yielding sharp peaks with a flat, noise-free baseline.
Part 3: Chemical Optimization Pathway
Optimization pathway to resolve amine tailing without inducing UV/MS baseline noise.
Part 4: Experimental Protocols
Protocol 1: The "Pump-Off" Diagnostic Test
This protocol isolates flow-path issues (bubbles, pump seals, solvent impurities) from detector issues (lamp energy, electronics).
Establish Baseline: Equilibrate the system at your starting gradient conditions (e.g., 5% Acetonitrile / 95% Water) at 1.0 mL/min. Monitor the baseline at 214 nm for 10 minutes to establish the noise profile.
Halt Flow: Abruptly turn the pump flow rate to 0.0 mL/min, but leave the detector data acquisition running.
Observe & Categorize:
Scenario A: The noise immediately drops to a flat line. Diagnosis: The noise is flow-related. Check for out-gassing in the flow cell[6], failing pump check valves, or contaminated mobile phase.
Scenario B: The noise continues at the exact same amplitude. Diagnosis: The noise is detector-related. Perform a lamp intensity test or clean the flow cell windows[5].
Self-Validation Check: The immediate cessation of noise confirms a flow-path origin, validating the mechanical diagnosis without requiring premature part replacement.
Protocol 2: High-pH Transition for Amine Analysis
This protocol eliminates the need for baseline-destroying ion-pairing reagents by deprotonating the primary amine.
Column Selection: Install a high-pH tolerant hybrid silica column (e.g., Ethylene Bridged Hybrid, BEH). Standard silica will dissolve at pH > 8.0.
Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using dilute Ammonium Hydroxide. Prepare Mobile Phase B: 100% Acetonitrile.
System Passivation: Flush the entire LC system (without the column) with 50:50 Water:Methanol for 30 minutes to remove residual acidic modifiers (like TFA) that can cause baseline artifacts when transitioning to high pH.
Self-Validation Check: Inject a neutral marker (e.g., uracil) alongside 1-(Thiazol-2-yl)propan-1-amine. If the neutral marker's peak shape and the amine's peak shape are identical (Asymmetry ~1.0), secondary silanol interactions have been successfully and chemically eliminated.
Part 5: Quantitative Data Presentation
The following table summarizes the causal relationship between mobile phase modifiers, baseline noise, and peak integrity for primary amines.
Mobile Phase Modifier
UV Baseline Noise (mAU at 214 nm)
Amine Peak Asymmetry (
As
)
MS Signal Intensity (ESI+)
Mechanistic Notes
0.1% TFA (pH ~2.0)
High (>2.5 mAU)
1.1 (Excellent)
Severe Suppression
High UV background; ion-pairing neutralizes amine charge.
0.1% Formic Acid (pH ~2.7)
Low (<0.5 mAU)
2.4 (Poor/Tailing)
Excellent
Weak ion-pairing; allows severe secondary silanol interactions.
Optimizing Mobile Phase for 1-(Thiazol-2-yl)propan-1-amine LC-MS: A Technical Support Guide
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 1-(Thiazol-2-...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 1-(Thiazol-2-yl)propan-1-amine. As a small, polar, and basic compound, it presents unique chromatographic hurdles that this guide aims to address through a structured, problem-solving approach.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor, tailing peaks for my analyte?
Peak tailing for basic compounds like 1-(Thiazol-2-yl)propan-1-amine is commonly caused by secondary interactions between the positively charged amine group and residual, negatively charged silanol groups on the surface of conventional silica-based C18 columns.[1] This interaction can be mitigated by adjusting the mobile phase pH or using specialized columns.[1] Column overload and extra-column volume can also contribute to peak tailing.[2][3]
Q2: My compound is eluting too early, close to the void volume. How can I increase its retention?
Poor retention of polar analytes is a frequent issue in reversed-phase liquid chromatography (RPLC).[4][5][6] To increase retention, you can either make the analyte more hydrophobic or use a more polar stationary phase. Operating at a higher mobile phase pH can deprotonate the amine, increasing its hydrophobicity and retention.[7] Alternatively, switching to a Hydrophilic Interaction Liquid Chromatography (HILIC) column is highly effective for retaining polar compounds.[8][9]
Q3: I'm observing significant shifts in retention time between injections. What could be the cause?
Retention time instability can stem from several factors, including inadequate column equilibration, changes in mobile phase composition or pH, and fluctuating column temperature.[2][10] For HILIC methods, which are particularly sensitive to the water content of the mobile phase, ensuring thorough column equilibration between gradient runs is critical.
Q4: Can I use ion-pairing agents to improve peak shape and retention?
Yes, ion-pairing agents can be effective, but they should be used with caution in LC-MS.[11][12] Volatile ion-pairing agents like trifluoroacetic acid (TFA) can improve peak shape for basic compounds but may cause significant ion suppression in the mass spectrometer.[12] It is generally recommended to explore other strategies like pH adjustment or HILIC first.[12] If ion-pairing is necessary, use the lowest effective concentration of a volatile reagent.[11]
Troubleshooting and Optimization Guide
This section provides a systematic approach to resolving common issues encountered during the LC-MS analysis of 1-(Thiazol-2-yl)propan-1-amine.
Problem 1: Poor Peak Shape (Tailing, Fronting, Splitting)
dot
graph TD {
A[Poor Peak Shape Observed] --> B{Assess Peak Asymmetry};
B --> C[Tailing];
B --> D[Fronting];
B --> E[Splitting];
}
caption: "Troubleshooting workflow for poor peak shape."
Detailed Protocols & Explanations:
Adjusting Mobile Phase pH: The retention of ionizable compounds is highly dependent on the mobile phase pH.[13][14][15] For a basic analyte like 1-(Thiazol-2-yl)propan-1-amine, increasing the mobile phase pH above its pKa will neutralize the amine group, reducing its interaction with silanols and increasing its hydrophobicity, which often leads to improved peak shape and retention in RPLC.[7][16]
Protocol: Prepare mobile phases with MS-compatible buffers like ammonium formate or ammonium bicarbonate at a pH of 9.5. Ensure your column is stable at high pH.
Sample Dilution: Injecting too much analyte can saturate the stationary phase, leading to peak fronting.[2][17]
Protocol: Prepare a serial dilution of your sample (e.g., 1:5, 1:10, 1:100) and inject each to see if peak shape improves.[2]
Sample Solvent: If the sample is dissolved in a solvent significantly stronger (i.e., higher organic content) than the initial mobile phase, it can cause various peak distortions.[2][3]
Protocol: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that maintains solubility.[2]
Problem 2: Insufficient Retention (Elution Near Void Volume)
dot
graph TD {
A[Insufficient Retention] --> B{Select Chromatographic Mode};
B --> C[Reversed-Phase (RPLC)];
B --> D[Hydrophilic Interaction (HILIC)];
}
caption: "Strategies to improve retention of polar analytes."
Detailed Protocols & Explanations:
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to RPLC for analyzing very polar compounds.[9][18] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, typically acetonitrile.[18]
Protocol:
Column Selection: Start with a HILIC column, such as one with an amide or unbonded silica stationary phase.[18][19]
Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., >80%) with a small amount of aqueous buffer (e.g., 10 mM ammonium formate at pH 3).[20][21][22][23] The buffer is crucial for good peak shape.[20][23]
Gradient: A typical HILIC gradient starts with high organic and gradually increases the aqueous component.
Parameter
Reversed-Phase (Low pH)
Reversed-Phase (High pH)
HILIC
Analyte State
Protonated (Charged)
Neutral
Protonated (Charged)
Typical Retention
Low
Moderate to High
High
Common Issues
Poor retention, peak tailing
Column stability
Sensitive to mobile phase water content, longer equilibration times
Mobile Phase A
0.1% Formic Acid in Water
10 mM Ammonium Bicarbonate in Water, pH 9.5
10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile
Acetonitrile
Table 1: Comparison of Chromatographic Strategies for 1-(Thiazol-2-yl)propan-1-amine.
Problem 3: Low MS Sensitivity / Signal Suppression
dot
graph TD {
A[Low MS Sensitivity] --> B{Investigate Potential Causes};
B --> C[Ion Suppression];
B --> D[Inefficient Ionization];
B --> E[Suboptimal Mobile Phase];
}
caption: "Troubleshooting low MS sensitivity."
Detailed Protocols & Explanations:
Mobile Phase Additives: The choice and concentration of mobile phase additives are critical for successful LC-MS. For positive electrospray ionization (ESI+), a low concentration of a volatile acid like formic acid is typically added to the mobile phase to promote protonation of the analyte.[24] While formic acid is common in RPLC, ammonium formate or acetate buffers are often preferred in HILIC to improve peak shape without causing significant signal suppression.[20][21][22][23]
Protocol: For HILIC, start with a mobile phase of acetonitrile and water containing 10 mM ammonium formate, adjusted to pH 3 with formic acid.[20][22] This provides both the necessary ionic strength for good chromatography and promotes efficient ionization.
Sample Matrix Effects: Co-eluting compounds from the sample matrix can compete with the analyte for ionization in the MS source, leading to ion suppression.[25]
Protocol: If matrix effects are suspected, perform a post-column infusion experiment to identify regions of suppression. Adjusting the chromatographic method to move the analyte away from these regions or implementing a more rigorous sample clean-up procedure can mitigate this issue.[24]
References
Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. Available from: [Link]
Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Phenomenex. Available from: [Link]
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]
Deleterious Effects of Formic Acid without Salt Additives on the HILIC Analysis of Basic Compounds. Phenomenex. Available from: [Link]
Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other. Agilent Technologies. Available from: [Link]
Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. PubMed. Available from: [Link]
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar. University of Liverpool Repository. Available from: [Link]
Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience. Available from: [Link]
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications. Available from: [Link]
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. Available from: [Link]
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PubMed. Available from: [Link]
Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. ResearchGate. Available from: [Link]
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available from: [Link]
a Effect of pH on retention in RPLC mode. Mobile phase: ACN/water... ResearchGate. Available from: [Link]
HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. Available from: [Link]
What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. SCIEX. Available from: [Link]
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies. Available from: [Link]
Hydrophilic-Interaction Chromatography (HILIC) for LC–MS-MS Analysis of Monoamines using Xbridge BEH Amide XP Columns. LCGC International. Available from: [Link]
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. Available from: [Link]
Which ion pair reagents are compatible with LC-MS?. ResearchGate. Available from: [Link]
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC. Available from: [Link]
Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. Waters Corporation. Available from: [Link]
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Waters Corporation. Available from: [Link]
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. Available from: [Link]
HILIC: The Pros and Cons. LCGC International. Available from: [Link]
Formic acid vs Ammonium formate. Chromatography Forum. Available from: [Link]
The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Available from: [Link]
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Available from: [Link]
Liquid Chromatography Mass Spectrometry. Shimadzu. Available from: [Link]
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available from: [Link]
Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. PMC. Available from: [Link]
Development of an LC-ESI-MS/MS method for determination of a novel Pyrrolomycin (MP-1) and application to pre-clinical ADME studies. DigitalCommons@UNMC. Available from: [Link]
Current developments in LC-MS for pharmaceutical analysis. SciSpace. Available from: [Link]
Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. MDPI. Available from: [Link]
Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers. MDPI. Available from: [Link]
Navigating the Labyrinth of Thiazole Synthesis: A Comparative Guide to Reproducible Protocols for 1-(Thiazol-2-yl)propan-1-amine
For Immediate Release In the landscape of medicinal chemistry, the thiazole moiety stands as a cornerstone, embedded in a multitude of pharmacologically active agents.[1] The synthesis of its derivatives, however, is oft...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
In the landscape of medicinal chemistry, the thiazole moiety stands as a cornerstone, embedded in a multitude of pharmacologically active agents.[1] The synthesis of its derivatives, however, is often a journey fraught with challenges of regioselectivity and reproducibility. This guide offers an in-depth, comparative analysis of two distinct synthetic protocols for 1-(Thiazol-2-yl)propan-1-amine, a representative 2-aminoalkylthiazole, designed for researchers, scientists, and drug development professionals. Our focus is not merely on the steps of synthesis but on the underlying chemistry that governs their success and the critical parameters that ensure their reproducibility across different laboratory settings.
The primary hurdle in the N-alkylation of 2-aminothiazoles is the presence of two nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic ring nitrogen.[2] This is due to the tautomeric equilibrium between the amino and imino forms of the 2-aminothiazole structure. Consequently, direct alkylation can lead to a mixture of the desired N-alkylated product and an undesired N-alkylated thiazoline byproduct, complicating purification and reducing yields. The protocols discussed below address this challenge through different strategic approaches.
Protocol 1: The Regioselective Two-Step Approach via Reductive Amination
This protocol circumvents the issue of regioselectivity by employing a two-step process: the initial formation of the 2-aminothiazole core, followed by a highly selective reductive amination to introduce the propyl group onto the exocyclic amine.
Step 1: Hantzsch Thiazole Synthesis of 2-Aminothiazole
The Hantzsch synthesis is a classic and robust method for the formation of the thiazole ring.[1] It involves the condensation of an α-haloketone with a thiourea. For the synthesis of the parent 2-aminothiazole, chloroacetaldehyde is reacted with thiourea.
Experimental Protocol:
To a solution of thiourea (1.0 equivalent) in ethanol, add chloroacetaldehyde (1.0 equivalent) dropwise at room temperature.
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude 2-aminothiazole can be purified by column chromatography or recrystallization.
Step 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful and highly selective method for the N-alkylation of amines.[3] It proceeds through the formation of an imine intermediate, which is then reduced in situ to the desired amine. This method inherently favors alkylation on the exocyclic amino group.[2]
Experimental Protocol:
In a round-bottom flask, dissolve 2-aminothiazole (1.0 equivalent) and propanal (1.1 equivalents) in an anhydrous solvent such as methanol or tetrahydrofuran (THF).[3]
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by TLC.
Cool the reaction mixture to 0°C in an ice bath.
Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise to the cooled mixture.[2][3]
Allow the reaction to warm to room temperature and continue stirring until the imine is fully consumed, as indicated by TLC.
Quench the reaction by the slow addition of water.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure and purify the crude 1-(Thiazol-2-yl)propan-1-amine by column chromatography.
Protocol 2: The Direct Approach - Base-Mediated N-Alkylation with 1-Bromopropane
This protocol aims for a more direct synthesis through the N-alkylation of 2-aminothiazole with an alkyl halide. The success and reproducibility of this method hinge on the careful control of reaction conditions, particularly the choice and stoichiometry of the base, to favor alkylation at the exocyclic nitrogen.
Experimental Protocol:
To a solution of 2-aminothiazole (1.0 equivalent) in a suitable aprotic solvent (e.g., dimethylformamide - DMF, or acetonitrile), add a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents) at 0°C under an inert atmosphere (e.g., nitrogen or argon).
Stir the mixture at 0°C for 30 minutes to an hour to allow for the deprotonation of the 2-aminothiazole.
Add 1-bromopropane (1.0-1.2 equivalents) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC. The use of microwave irradiation at elevated temperatures (e.g., 120°C for 15-30 minutes) can significantly accelerate this step.[3]
Upon completion, quench the reaction by pouring the mixture into ice-water.
Extract the product with ethyl acetate.
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography, carefully separating the desired N-propyl-2-aminothiazole from the isomeric N-propyl-thiazolin-2-imine and any di-alkylated byproducts.
Caption: Workflow for Protocol 1: Reductive Amination.
Caption: Workflow for Protocol 2: Direct N-Alkylation.
Reproducibility Analysis: The Devil is in the Details
The reproducibility of a synthetic protocol is paramount for its utility in research and development. Here, we dissect the factors that can lead to variability in the outcomes of the two described protocols.
Protocol 1: Reductive Amination
The high regioselectivity of reductive amination makes this protocol inherently more reproducible in terms of product identity. However, variations in yield and purity can arise from several factors:
Purity of Starting Materials: The purity of the 2-aminothiazole and, particularly, the propanal is crucial. Aldehydes are prone to oxidation and polymerization, which can lead to side reactions and lower yields. Using freshly distilled or high-purity propanal is recommended.
Imine Formation: Incomplete formation of the imine before the addition of the reducing agent will result in the recovery of unreacted 2-aminothiazole, complicating purification and reducing the yield of the desired product. Monitoring this step by TLC is essential.
Control of Reduction: The addition of sodium borohydride should be controlled to manage the exothermic reaction, especially on a larger scale. Over-reduction is generally not a concern with NaBH₄ under these conditions, but temperature control ensures a smooth and predictable reaction.
Protocol 2: Direct N-Alkylation
This protocol, while more direct, is significantly more susceptible to variations in reproducibility due to the challenge of controlling regioselectivity.
The Critical Role of the Base: The choice of base, its stoichiometry, and the mode of addition are the most critical parameters. A strong, non-nucleophilic base like sodium hydride is often preferred to fully deprotonate the exocyclic amine, thereby increasing its nucleophilicity and favoring the desired reaction pathway. Weaker bases like potassium carbonate may not be as effective, leading to a higher proportion of the endocyclic alkylation product. Inconsistent base quality or handling can lead to significant batch-to-batch variation.
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the deprotonated 2-aminothiazole and the solubility of the intermediates, thereby affecting the product ratio.
Temperature and Reaction Time: Inconsistent heating or reaction times can lead to incomplete reactions or the formation of di-alkylated byproducts, especially if an excess of the alkylating agent is used.[2] The use of microwave synthesis can offer more precise temperature control and shorter reaction times, potentially improving reproducibility.[3]
The Inherent Challenge of Tautomerism: Even under optimized conditions, the formation of a minor amount of the endocyclic isomer is often unavoidable. This inherent property of the 2-aminothiazole system means that the reproducibility of the exact product ratio can be challenging to maintain across different lab environments and scales.
Conclusion
For researchers prioritizing a pure, well-defined product and reproducible outcomes, the two-step synthesis via reductive amination (Protocol 1) is the superior choice for preparing 1-(Thiazol-2-yl)propan-1-amine. Its high regioselectivity minimizes the formation of difficult-to-separate isomers, leading to a more robust and scalable process.
The direct N-alkylation (Protocol 2) offers a more streamlined approach but at the cost of significant challenges in controlling regioselectivity. While it may be suitable for rapid analogue synthesis where product mixtures can be tolerated or separated, its reproducibility is highly sensitive to subtle variations in reaction conditions. Achieving consistent results with this method requires meticulous optimization and stringent control over all experimental parameters.
Ultimately, the choice of protocol will depend on the specific goals of the researcher, balancing the need for speed and efficiency against the demand for purity and reproducibility.
A Comprehensive Guide to the Safe Disposal of 1-(Thiazol-2-yl)propan-1-amine
This document provides essential procedural guidance for the safe and compliant disposal of 1-(Thiazol-2-yl)propan-1-amine. Developed for researchers, scientists, and drug development professionals, this guide synthesize...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential procedural guidance for the safe and compliant disposal of 1-(Thiazol-2-yl)propan-1-amine. Developed for researchers, scientists, and drug development professionals, this guide synthesizes best practices in laboratory safety and chemical handling. In the absence of a specific Safety Data Sheet (SDS) for 1-(Thiazol-2-yl)propan-1-amine, this protocol is grounded in the precautionary principle, treating the compound as hazardous and referencing data from its dihydrochloride salt and analogous chemical structures. Adherence to these procedures should be performed in strict compliance with your institution's Environmental Health and Safety (EHS) department and all applicable local, state, and federal regulations.
Hazard Assessment and Characterization
Known Hazard Information:
The dihydrochloride salt is classified with the GHS07 pictogram, indicating it is an irritant and can be harmful if swallowed.[1]
Hazard Information (from Dihydrochloride Salt)
Classification
GHS Pictogram
GHS07 (Exclamation Mark)
Hazard Statement
H302: Harmful if swallowed
Hazard Class
Acute Toxicity 4 (Oral)
Storage Class
11 - Combustible Solids
This table summarizes the known hazards of a closely related salt, which should be considered as potential hazards of the free base.
Due to the general nature of thiazole-containing compounds and amines, it is prudent to assume the following potential hazards:
Toxicity: Potential for acute toxicity if swallowed, inhaled, or in contact with skin.[2]
Irritation: May cause skin and eye irritation.
Environmental Hazards: Assumed to be harmful to aquatic life and should not enter drains or waterways.[2]
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling 1-(Thiazol-2-yl)propan-1-amine for disposal, all laboratory personnel must be equipped with the appropriate PPE.[3][4]
To protect personal clothing from contamination.[3]
Respiratory Protection
Use in a well-ventilated area or a chemical fume hood.
To avoid the inhalation of any potential vapors.[3]
Step-by-Step Disposal Protocol
Disposal of 1-(Thiazol-2-yl)propan-1-amine must be treated as a hazardous waste process.[5] Under no circumstances should this chemical be disposed of down the sink or in regular trash.[2][6]
Step 1: Waste Identification and Segregation
Treat as Hazardous: All waste containing 1-(Thiazol-2-yl)propan-1-amine, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be treated as hazardous waste.[5][7]
Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.[8] Incompatible materials, such as strong oxidizing agents, should be kept separate to prevent dangerous reactions.[3]
Step 2: Waste Collection and Container Management
Container Selection: Collect waste in a designated, leak-proof container that is chemically compatible with amines and thiazoles. High-density polyethylene (HDPE) containers are generally a suitable choice.[9] The container must be in good condition, free from damage, and have a secure, tight-fitting lid.[5][10]
Labeling: As soon as the first drop of waste is added, the container must be labeled.[5] The label must include:
Container Management: Keep the waste container closed at all times, except when adding waste.[5][11] This prevents the release of vapors and potential spills.
Step 3: Storage of Hazardous Waste
Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory.[2] This area should be under the control of laboratory personnel.[10]
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a tub or bin) to contain any potential leaks or spills.[5]
Ventilation: The storage area must be well-ventilated.[10]
Step 4: Arranging for Final Disposal
Contact EHS: Once the container is full or is ready for removal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[11]
Professional Disposal: Do not attempt to treat or dispose of the chemical yourself. The waste must be handled and disposed of by a licensed hazardous waste disposal company arranged by your institution.[12]
The following diagram illustrates the decision-making workflow for the disposal of 1-(Thiazol-2-yl)propan-1-amine.
Disposal workflow for 1-(Thiazol-2-yl)propan-1-amine.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
Assess: Evaluate the extent of the spill. For minor spills, proceed with cleanup only if you are trained and equipped to do so. For major spills, contact your institution's emergency response team immediately.[3]
Cleanup (Minor Spills):
Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]
Decontaminate the spill area with a suitable cleaning agent and wipe clean.
All cleanup materials, including gloves and wipes, must be disposed of as hazardous waste.[2]
Reporting: Report all spills to your laboratory supervisor and EHS department, following your institution's established protocols.[2]
Regulatory Compliance
All chemical waste disposal is governed by strict regulations. The primary federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5][10] Your institution's EHS department is responsible for ensuring that all disposal practices comply with these federal regulations, as well as any additional state and local requirements.[13] It is the responsibility of every laboratory worker to follow the established institutional procedures, which are designed to maintain this compliance.[14][15]
References
Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from The University of Chicago website: [Link]
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health website: [Link]
Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from Environmental Marketing Services website: [Link]
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from American Chemical Society website: [Link]
McFadden, T. (2019, September 19). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from Mid-America Regional Council website: [Link]
NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from National Science Teaching Association website: [Link]
OSHA. (n.d.). Laboratory Safety Guidance. Retrieved from Occupational Safety and Health Administration website: [Link]
Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from Vanderbilt University website: [Link]
NSTA. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste. Retrieved from National Science Teaching Association website: [Link]
EPA. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from United States Environmental Protection Agency website: [Link]
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website: [Link]
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth College Policy Portal: [Link]